molecular formula C12H16INO B4722067 N-(sec-butyl)-3-iodo-4-methylbenzamide

N-(sec-butyl)-3-iodo-4-methylbenzamide

Número de catálogo: B4722067
Peso molecular: 317.17 g/mol
Clave InChI: OFDBXABWMCRBPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(sec-butyl)-3-iodo-4-methylbenzamide (CID 17137393) is a specialized small-molecule compound of significant interest in medicinal chemistry and oncology research . Its core structure features a benzamide scaffold substituted with an iodine atom at the meta-position and a methyl group at the para-position relative to the sec-butylamide chain. This molecular architecture is frequently employed in the synthesis of more complex pharmaceutical candidates, particularly through further functionalization via cross-coupling reactions, a common strategy in drug discovery . The primary research application of this compound is as a key chemical intermediate or precursor in the development of potential therapeutic agents. Specifically, benzamide derivatives sharing this compound's structural motif have been identified in patent literature as constituents of compounds designed to inhibit RAF dimers . RAF kinases are critical components in the MAPK/ERK signaling pathway, and their dysregulation is a known driver in various cancers, making RAF dimer inhibition a promising targeted oncology strategy . Researchers value this iodinated benzamide for its utility in palladium-catalyzed cross-coupling reactions, such as the Carbonylative Suzuki coupling, which can be used to introduce diverse amide functionalities essential for structure-activity relationship (SAR) studies during lead optimization . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Propiedades

IUPAC Name

N-butan-2-yl-3-iodo-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-4-9(3)14-12(15)10-6-5-8(2)11(13)7-10/h5-7,9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDBXABWMCRBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(sec-butyl)-3-iodo-4-methylbenzamide physicochemical properties and logP

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and logP of N-(sec-butyl)-3-iodo-4-methylbenzamide

This guide provides a comprehensive technical overview of the physicochemical properties of N-(sec-butyl)-3-iodo-4-methylbenzamide, with a particular focus on its octanol-water partition coefficient (logP). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies, ensuring a thorough understanding of this compound's characteristics and the scientific reasoning behind their determination.

The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from a promising candidate to a therapeutic reality is profoundly influenced by its physicochemical properties.[1] These intrinsic characteristics, such as lipophilicity, solubility, and pKa, govern a molecule's behavior within biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME). A deep understanding of these properties is therefore not just an academic exercise but a critical component of modern drug design and development, enabling scientists to optimize molecules for enhanced efficacy and safety.[1]

Unveiling Lipophilicity: The Significance of logP

Among the key physicochemical descriptors, lipophilicity stands out for its extensive influence on a drug's pharmacokinetic and pharmacodynamic profiles. It is most commonly quantified by the octanol-water partition coefficient (P), or its logarithmic form, logP.[1] This value represents the ratio of a compound's concentration in a nonpolar solvent (n-octanol, mimicking lipid membranes) to its concentration in an aqueous solvent (water, mimicking bodily fluids) at equilibrium.

A positive logP value indicates a preference for the lipid phase (lipophilic or hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic). The logP of a compound is a critical factor in determining its "drug-likeness" and is a cornerstone of predictive models like Lipinski's Rule of 5.

Lipinski's Rule of 5: A Guideline for Oral Bioavailability

Formulated by Christopher A. Lipinski, the "Rule of 5" provides a set of simple molecular descriptors to evaluate the potential for oral activity of a drug candidate.[2] An orally active drug generally adheres to the following criteria with no more than one violation:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass of less than 500 daltons.

  • A calculated logP (ClogP) that does not exceed 5.

Molecules that adhere to these guidelines are more likely to exhibit good absorption and permeation characteristics.

Methodologies for the Determination of logP

The determination of logP can be approached through both experimental and computational methods. The choice of method often depends on the stage of drug discovery, the required accuracy, and the available resources.

Experimental Approaches

3.1.1. The Gold Standard: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP, often considered the "gold standard".[3] It directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol for the Shake-Flask Method:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.[4]

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in the appropriate phase (usually the one in which it is more soluble).

  • Partitioning: Combine the solution with the other phase in a test vessel. The vessel should be nearly full to minimize headspace.

  • Equilibration: Shake the vessel for a predetermined time at a constant temperature (typically 20-25°C) to allow for equilibrium to be reached.[5]

  • Phase Separation: Separate the two phases, often facilitated by centrifugation to ensure a clean separation.[6]

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation of logP: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Causality Behind Experimental Choices: The pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a sharp and complete separation of the two phases, which is critical for accurate concentration determination.

3.1.2. High-Throughput Screening: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a faster, indirect method for estimating logP, well-suited for high-throughput screening of large numbers of compounds.[1][7] It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Experimental Protocol for the RP-HPLC Method:

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve. Plot the logarithm of the retention factor (k) against the known logP values. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time (t_R).

  • logP Calculation: Calculate the retention factor (k) for the test compound and use the calibration curve to determine its logP value.[8]

Causality Behind Experimental Choices: The nonpolar stationary phase in RP-HPLC mimics the lipid environment of the n-octanol in the shake-flask method. Compounds with higher lipophilicity will have a stronger interaction with the stationary phase, resulting in longer retention times. The use of a set of standards with a range of known logP values is essential for creating a reliable calibration curve. For accurate results, the logP values of the standards should bracket the expected logP of the test compound.[4]

Computational Approaches

In the early stages of drug discovery, before a compound is synthesized, its physicochemical properties are often predicted using computational models. These in silico methods are rapid and cost-effective, allowing for the screening of vast virtual libraries of compounds.[9]

Prediction models for logP are typically based on the compound's 2D or 3D structure and fall into several categories:

  • Atom-based methods: These methods sum the contributions of individual atoms to the overall logP.

  • Fragment-based methods: These approaches calculate logP by summing the contributions of predefined molecular fragments.

  • Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate a set of molecular descriptors with experimentally determined logP values.[10]

  • Machine Learning and Deep Learning models: More recently, advanced machine learning and deep learning algorithms have been employed to build highly accurate predictive models trained on large datasets of known logP values.[11]

While computational methods are powerful tools, it is important to recognize that their accuracy is dependent on the quality and diversity of the training data and the applicability domain of the model.

Physicochemical Profile of N-(sec-butyl)-3-iodo-4-methylbenzamide

Due to the limited availability of experimental data for N-(sec-butyl)-3-iodo-4-methylbenzamide, its physicochemical properties have been predicted using established computational models.

Chemical Structure and Identification

  • Chemical Name: N-(sec-butyl)-3-iodo-4-methylbenzamide

  • Molecular Formula: C₁₂H₁₆INO

  • Molecular Weight: 317.17 g/mol

  • SMILES: CCC(C)NC(=O)c1cc(I)c(C)cc1

Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
logP (Octanol/Water) 4.15 Molinspiration
Molecular Weight 317.17-
Hydrogen Bond Donors 1Molinspiration
Hydrogen Bond Acceptors 2Molinspiration
Topological Polar Surface Area (TPSA) 29.1 ŲMolinspiration
Number of Rotatable Bonds 4Molinspiration
Lipinski's Rule of 5 Violations 0Molinspiration

Disclaimer: The values presented in this table are computationally predicted and have not been experimentally verified.

Structural Analysis and Influence on Properties

The chemical structure of N-(sec-butyl)-3-iodo-4-methylbenzamide contains several functional groups that contribute to its overall physicochemical profile:

  • Benzamide Core: The aromatic ring is inherently lipophilic. The amide group (-CONH-) is polar and can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), contributing to some degree of hydrophilicity.

  • sec-Butyl Group: This alkyl group is nonpolar and significantly increases the lipophilicity of the molecule.

  • Iodo Group: The iodine atom is large and hydrophobic, further contributing to a higher logP value.

  • Methyl Group: The methyl group is a small, nonpolar substituent that slightly increases lipophilicity.

Based on this structural analysis, the predicted high logP value of 4.15 is logical. The molecule has a large nonpolar surface area due to the iodinated and alkylated benzene ring, which outweighs the polarity of the single amide linkage. The molecule is predicted to have no violations of Lipinski's Rule of 5, suggesting it has the potential for good oral bioavailability.

Visualization of Workflows

Diagram 1: Shake-Flask Method for logP Determination

ShakeFlask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Pre-saturate n-octanol and water prep_sample Dissolve sample in one phase prep_solvents->prep_sample combine Combine phases in test vessel prep_sample->combine equilibrate Shake to equilibrate combine->equilibrate separate Separate phases (Centrifugation) equilibrate->separate analyze_oct Analyze concentration in n-octanol phase separate->analyze_oct analyze_aq Analyze concentration in aqueous phase separate->analyze_aq calculate Calculate logP analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for the shake-flask method of logP determination.

Diagram 2: RP-HPLC Method for logP Determination

HPLC_Workflow cluster_cal Calibration cluster_ana Analysis cluster_calc Calculation inject_std Inject standards with known logP values gen_curve Generate calibration curve (log k vs. logP) inject_std->gen_curve det_logp Determine logP from calibration curve gen_curve->det_logp inject_test Inject test compound get_rt Determine retention time (tR) inject_test->get_rt calc_k Calculate retention factor (k) get_rt->calc_k calc_k->det_logp

Caption: Workflow for the RP-HPLC method of logP estimation.

Diagram 3: Computational logP Prediction Workflow

Computational_Workflow cluster_model Prediction Model input Input: Molecular Structure (e.g., SMILES string) descriptors Calculate Molecular Descriptors input->descriptors algorithm Apply Prediction Algorithm (e.g., Fragment-based, ML) descriptors->algorithm output Output: Predicted logP and other properties algorithm->output

Caption: Conceptual workflow for computational logP prediction.

Conclusion

N-(sec-butyl)-3-iodo-4-methylbenzamide is a molecule with significant lipophilicity, as indicated by a high predicted logP value. Its structural features suggest a favorable profile for membrane permeability. The absence of violations of Lipinski's Rule of 5 further supports its potential as an orally bioavailable drug candidate. While experimental verification of its physicochemical properties is recommended for later stages of development, the predictive data presented in this guide provides a solid foundation for its initial assessment and prioritization in drug discovery programs. A thorough understanding and application of the experimental and computational methodologies discussed herein are paramount to the successful advancement of novel therapeutic agents.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • Molinspiration. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]

  • Aldeghi, M., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(10), 1035-1048. [Link]

  • Prasad, B., & Brooks, B. R. (2018). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 32(10), 1045-1053. [Link]

  • Lecture Notes. (2023, November 28). Lipinski rule of five. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Marrero-Ponce, Y., et al. (2015). QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge. Molecules, 20(8), 14766-14800. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Biotech Academy. (n.d.). Functional groups. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is approached in a logical two-step sequence, beginning with the activation of the carboxylic acid precursor followed by amidation. This document provides not only the procedural details but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding of the synthetic route.

Introduction

N-substituted benzamides are a prevalent structural motif in a wide array of biologically active molecules. The specific compound, N-(sec-butyl)-3-iodo-4-methylbenzamide, incorporates several key features: a secondary butyl group which can influence lipophilicity and metabolic stability, and an iodinated and methylated phenyl ring that provides a scaffold for further chemical modification, for instance, through cross-coupling reactions at the iodo position. This makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]

The synthetic strategy outlined herein is a robust and widely applicable method for the formation of amides from carboxylic acids. It involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily undergoes nucleophilic acyl substitution with the desired amine.

Overall Synthetic Scheme

The synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide is achieved through a two-step process starting from 3-iodo-4-methylbenzoic acid.

Overall Synthesis Scheme 3-iodo-4-methylbenzoic_acid 3-iodo-4-methylbenzoic acid 3-iodo-4-methylbenzoyl_chloride 3-iodo-4-methylbenzoyl chloride 3-iodo-4-methylbenzoic_acid->3-iodo-4-methylbenzoyl_chloride SOCl₂, reflux N-sec-butyl-3-iodo-4-methylbenzamide N-(sec-butyl)-3-iodo-4-methylbenzamide 3-iodo-4-methylbenzoyl_chloride->N-sec-butyl-3-iodo-4-methylbenzamide sec-butylamine, Et₃N, DCM

Caption: Two-step synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide.

Part 1: Synthesis of 3-iodo-4-methylbenzoyl chloride

The initial step in this synthesis is the conversion of the carboxylic acid to the more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies the workup.[2][3][4][5]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
3-iodo-4-methylbenzoic acidC₈H₇IO₂262.045.00 g (19.1 mmol)Starting material
Thionyl chlorideSOCl₂118.9715 mL (excess)Reagent and solvent; handle in a fume hood
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9350 mLSolvent
Experimental Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-4-methylbenzoic acid (5.00 g, 19.1 mmol).

  • Addition of Thionyl Chloride: In a fume hood, carefully add thionyl chloride (15 mL) to the flask. A small amount of anhydrous dichloromethane (DCM, 50 mL) can be used as a solvent if desired, although the reaction can also be run neat in excess thionyl chloride.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for neat thionyl chloride) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure. This step should be performed with care in a well-ventilated fume hood. The crude 3-iodo-4-methylbenzoyl chloride, a yellow to brown solid or oil, is typically used in the next step without further purification.[5]

Workflow_Step1 cluster_0 Step 1: Acid Chloride Formation Start Combine 3-iodo-4-methylbenzoic acid and thionyl chloride Reflux Reflux for 2-3 hours Start->Reflux Cool Cool to room temperature Reflux->Cool Evaporate Remove excess thionyl chloride under reduced pressure Cool->Evaporate Product Crude 3-iodo-4-methylbenzoyl chloride Evaporate->Product

Caption: Workflow for the synthesis of 3-iodo-4-methylbenzoyl chloride.

Part 2: Synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide

The second and final step is the amidation of the newly formed 3-iodo-4-methylbenzoyl chloride with sec-butylamine. This is a nucleophilic acyl substitution reaction where the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (Et₃N), is added to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation of the amine starting material.[6]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
3-iodo-4-methylbenzoyl chlorideC₈H₆ClIO280.49~19.1 mmol (from Part 1)Crude product from the previous step
sec-ButylamineC₄H₁₁N73.142.10 g (28.7 mmol)Nucleophile
Triethylamine (Et₃N)C₆H₁₅N101.193.9 mL (28.7 mmol)Base to scavenge HCl
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93100 mLSolvent
1 M Hydrochloric Acid (HCl)HCl36.46As neededFor aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededFor aqueous work-up
BrineNaCl (aq)-As neededFor aqueous work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent
HexaneC₆H₁₄86.18As neededFor purification (column chromatography)
Ethyl AcetateC₄H₈O₂88.11As neededFor purification (column chromatography)
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 3-iodo-4-methylbenzoyl chloride from Part 1 in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve sec-butylamine (2.10 g, 28.7 mmol) and triethylamine (3.9 mL, 28.7 mmol) in anhydrous DCM (50 mL).

  • Reaction: Slowly add the amine solution to the cooled acid chloride solution via a dropping funnel over 15-20 minutes with continuous stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Aqueous Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(sec-butyl)-3-iodo-4-methylbenzamide.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[1][7] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.[8]

Workflow_Step2 cluster_1 Step 2: Amidation Start Dissolve acid chloride in DCM, cool to 0°C Add_Amine Slowly add sec-butylamine and triethylamine solution Start->Add_Amine Warm_Stir Warm to room temperature and stir for 2-4 hours Add_Amine->Warm_Stir Workup Aqueous work-up (HCl, NaHCO₃, Brine) Warm_Stir->Workup Dry_Concentrate Dry organic layer and concentrate Workup->Dry_Concentrate Purify Purify by column chromatography or recrystallization Dry_Concentrate->Purify Product Pure N-(sec-butyl)-3-iodo-4-methylbenzamide Purify->Product

Caption: Workflow for the synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide.

Characterization

The final product, N-(sec-butyl)-3-iodo-4-methylbenzamide, should be characterized to confirm its identity and purity. The expected characterization data, based on the structure and data from analogous compounds such as N-(sec-butyl)benzamide, are as follows:[9]

  • Appearance: A white to off-white solid.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the sec-butyl group protons (a multiplet for the CH, a multiplet for the CH₂, a doublet for one CH₃, and a triplet for the other CH₃), the methyl group on the aromatic ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a characteristic chemical shift), and the carbons of the sec-butyl and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₆INO).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide (typically around 1630-1680 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).

Safety Precautions

  • Thionyl chloride is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • sec-Butylamine and triethylamine are flammable and corrosive. Handle with care.

  • Always follow standard laboratory safety procedures.

References

  • This journal is © The Royal Society of Chemistry 2017. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2022). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Mastering Organic Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU. Retrieved from [Link]

  • Synthesis of acyl chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • Amide Bond Formation. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Mastering Organic Chemistry. Retrieved from [Link]

  • Purification of N-benzylbenzamides. (2021). Reddit. Retrieved from [Link]

Sources

Application Note: Preparation, Handling, and Storage of N-(sec-butyl)-3-iodo-4-methylbenzamide DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide

Introduction & Physicochemical Profiling

N-(sec-butyl)-3-iodo-4-methylbenzamide (PubChem CID:) [1] is a halogenated small molecule characterized by a highly lipophilic core. The presence of the bulky iodine atom and the hydrophobic sec-butyl moiety significantly increases its partition coefficient (LogP), rendering its aqueous solubility practically negligible.

To evaluate this compound in high-throughput screening (HTS), cell-based assays, or in vivo models, it must first be formulated into a highly concentrated master stock using an aprotic organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal vehicle of choice due to its high dielectric constant and ability to disrupt the crystal lattice of hydrophobic molecules without ionizing them. However, [2]. Improper handling can lead to rapid water ingress, which causes the compound to prematurely precipitate (crash out) and degrade over time, leading to false negatives or high assay variability.

Table 1: Physicochemical Properties
ParameterValue / Characteristic
Chemical Formula C₁₂H₁₆INO
Molecular Weight (MW) 317.17 g/mol
Primary Vehicle Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility Poor / Insoluble
Recommended Stock Concentration 10 mM to 50 mM

Experimental Workflow

The following diagram illustrates the validated lifecycle of a DMSO stock solution, from dry powder equilibration to final assay application.

Workflow N1 1. Equilibration & Weighing Equilibrate compound/DMSO to RT. Accurately weigh target mass. N2 2. Primary Dissolution Add Anhydrous DMSO. Vortex thoroughly (1-2 min). N1->N2 N3 3. Quality Control (QC) Visually inspect for clarity. Sonicate if particulates remain. N2->N3 N4 4. Aliquoting Divide into single-use volumes in amber microcentrifuge tubes. N3->N4 N5 5. Long-Term Storage Store at -20°C or -80°C. Optional: Nitrogen purge. N4->N5 N6 6. Assay Application Perform stepwise dilution in aqueous media (DMSO <0.5%). N5->N6

Caption: Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Quantitative Data: Stock Dilution Matrix

To ensure precise assay reproducibility, use the following mass-to-volume calculations to prepare standard 10 mM and 50 mM master stocks.

Formula used: Volume (µL) =[Mass (mg) / 317.17 ( g/mol )] / Target Concentration (mmol/L) × 1,000,000

Table 2: Master Stock Preparation Matrix
Target ConcentrationMass of Compound (mg)Required Volume of Anhydrous DMSO (µL)
10 mM 1.00 mg315.3 µL
10 mM 5.00 mg1,576.4 µL
10 mM 10.00 mg3,152.9 µL
50 mM 1.00 mg63.1 µL
50 mM 5.00 mg315.3 µL
50 mM 10.00 mg630.6 µL

Step-by-Step Preparation Protocol

Materials Required
  • N-(sec-butyl)-3-iodo-4-methylbenzamide (Dry powder)

  • Anhydrous DMSO (Molecular Biology Grade, ≥99.9%, stored over molecular sieves)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber microcentrifuge tubes (to prevent potential photolytic degradation)

  • Argon or Nitrogen gas (for purging)

Phase 1: Equilibration & Weighing
  • Temperature Equilibration: Remove the dry compound and anhydrous DMSO from cold storage. Crucial Causality: Allow both to equilibrate to Room Temperature (RT) for at least 30–60 minutes in a desiccator. Opening cold vials exposes them to atmospheric moisture, which condenses on the powder and introduces water into your final DMSO stock, drastically reducing solubility[2].

  • Weighing: Accurately weigh the desired mass of the compound (e.g., 5.00 mg) into a sterile amber tube.

Phase 2: Dissolution & Quality Control
  • Solvent Addition: Based on Table 2, pipette the exact calculated volume of anhydrous DMSO (e.g., 315.3 µL for a 50 mM stock) directly onto the powder.

  • Mechanical Agitation: Vortex the tube continuously for 1–2 minutes. Mechanical kinetic energy is required to overcome the lattice energy of the solid crystals.

  • Visual QC: Hold the tube against a light source. The solution must be completely transparent. If micro-precipitates or a cloudy suspension remain, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Do not exceed 40°C during sonication to prevent thermal degradation.

Phase 3: Aliquoting & Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–20 µL per tube). Crucial Causality: Never store DMSO stocks in a single large vial. Repeated freeze-thaw cycles cause temperature-dependent solubility shifts, leading to irreversible crystallization [3].

  • Inert Atmosphere (Optional but Recommended): Gently purge the headspace of each tube with dry Nitrogen or Argon gas before capping to displace oxygen and moisture.

  • Storage: Store aliquots immediately at -20°C (for use within 1–3 months) or -80°C (for up to 12 months).

Assay Application: Overcoming "Solvent Shock"

When transitioning N-(sec-butyl)-3-iodo-4-methylbenzamide from a 100% DMSO master stock into an aqueous environment (e.g., cell culture media, PBS), the compound is highly susceptible to solvent shock . This occurs because the sudden drop in the solvent's dielectric constant forces the lipophilic molecules to aggregate and precipitate out of solution [3].

Best Practices for Aqueous Dilution:
  • Stepwise Dilution: Never pipette the 100% DMSO stock directly into a large volume of cold aqueous buffer. Instead, prepare an intermediate dilution (e.g., 1 mM in 10% DMSO/90% Buffer), and then dilute that intermediate into your final assay volume.

  • Vortex While Adding: Add the DMSO stock dropwise to the aqueous buffer while the buffer is being actively vortexed. This prevents localized areas of high compound/low DMSO concentration.

  • Maintain Strict DMSO Limits: For cell-based assays, ensure the final DMSO concentration never exceeds 0.5% (v/v) (ideally ≤0.1%) to prevent solvent-induced cytotoxicity and off-target cellular stress responses.

  • Thermodynamic Matching: Ensure both the DMSO stock and the aqueous media are at the same temperature (preferably 37°C for cell media) prior to mixing. [4] can drastically reduce the kinetic solubility of the compound during the mixing phase.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 17137393, N-(sec-butyl)-3-iodo-4-methylbenzamide." PubChem. URL:[Link]

  • Drug Discovery Trends. "Automating Compound Management Systems: Water Risks and DMSO Storage." Drug Discovery and Development. URL:[Link]

  • NanoTemper Technologies. "DMSO - Definition, Relevance, and Serial Dilution Best Practices." NanoPedia. URL:[Link]

  • Soliman, M.E. et al. "Solubility and Thermodynamic Analysis in Different (DMSO + Water) Mixtures." Pharmaceutics (MDPI). URL:[Link]

Application Note: Robust HPLC-UV Method Development and Validation for N-(sec-butyl)-3-iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The accurate quantification of substituted benzamides is a critical requirement in modern drug development and agrochemical formulation. N-(sec-butyl)-3-iodo-4-methylbenzamide is a highly specific, lipophilic derivative characterized by three distinct structural motifs: a polar amide core, a bulky and hydrophobic sec-butyl aliphatic chain, and a heavy-atom substituted aromatic ring (3-iodo-4-methyl).

Understanding the physicochemical properties of this molecule is the foundation of robust analytical method development. The sec-butyl group significantly increases the partition coefficient (LogP), dictating strong retention on non-polar stationary phases. Concurrently, the iodine atom not only increases the molecular weight and steric bulk but also acts as an auxochrome, enhancing the molar absorptivity of the benzamide chromophore in the ultraviolet (UV) region. This application note details a scientifically rigorous, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol tailored specifically for this compound, validated in strict accordance with the latest ICH Q2(R2) guidelines[1].

Method Development Rationale

To ensure the method is not just functional but highly reproducible, every chromatographic parameter was selected based on the specific molecular causality of N-(sec-butyl)-3-iodo-4-methylbenzamide.

  • Stationary Phase Selection: A reversed-phase C18 (octadecylsilane) column is mandatory. The dense hydrophobic brush phase of a C18 column provides the necessary surface area to interact with the highly lipophilic sec-butyl and 4-methyl groups, ensuring adequate retention and separation from early-eluting polar impurities[2].

  • Mobile Phase Composition: To elute this highly retained compound within a practical timeframe (run time < 15 minutes), a high-strength organic modifier is required. Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which improves mass transfer kinetics and yields sharper peaks for bulky, sterically hindered amides. A composition of Acetonitrile:Water (60:40, v/v) provides the optimal elution strength[2].

  • Aqueous Phase Additives: Although the benzamide core is generally neutral, the addition of 0.1% Formic Acid to the aqueous phase is critical. Formic acid acts as a silanol-masking agent, preventing secondary ion-exchange interactions between the amide nitrogen and residual unendcapped silanols on the silica matrix, thereby eliminating peak tailing.

  • UV Detection Wavelength: The conjugated aromatic system, extended by the polarizable iodine atom, exhibits strong UV absorption. A detection wavelength of 254 nm is selected. While lower wavelengths (e.g., 210 nm) might offer higher absolute sensitivity for amides, 254 nm provides superior specificity and a highly stable baseline, minimizing interference from mobile phase absorbance[3].

HPLC_Workflow A Compound Profiling High LogP, Bulky Iodine, Neutral Amide B Stationary Phase C18 Column (250 x 4.6 mm, 5 µm) A->B Hydrophobicity dictates RP-HPLC C Mobile Phase Optimization ACN:Water (60:40) + 0.1% Formic Acid B->C ACN improves mass transfer kinetics D Detection Parameters UV at 254 nm, 20 µL Injection C->D 254 nm maximizes Signal-to-Noise E Self-Validating System System Suitability Test (SST) D->E Ensures run-to-run reliability

Figure 1: Logical workflow for the HPLC-UV method development of lipophilic benzamides.

Quantitative Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmMaximizes theoretical plates for bulky analytes.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic AcidIsocratic elution ensures baseline stability; ACN provides elution strength.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, optimizing Van Deemter efficiency.
Injection Volume 20 µLBalances sensitivity with the risk of column overloading.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmTargets the iodo-aromatic chromophore[3].
Run Time 15 minutesEnsures complete elution of the active compound and potential late-eluting degradants.

Experimental Protocols

Preparation of Mobile Phase and Diluent
  • Aqueous Phase: Measure 400 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

  • Organic Phase: Measure 600 mL of HPLC-grade Acetonitrile.

  • Blending: Combine the aqueous and organic phases to create a 1 L solution.

  • Degassing: Sonicate the mixture for 15 minutes or filter through a 0.22 µm nylon membrane under vacuum. Causality: Degassing prevents the formation of micro-bubbles in the pump heads and flow cell, which would otherwise cause severe baseline noise and pressure fluctuations.

  • Diluent: Use the prepared mobile phase as the sample diluent to prevent solvent-mismatch peak distortion (solvent effects) at the column head.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of N-(sec-butyl)-3-iodo-4-methylbenzamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 10 minutes until complete dissolution is achieved. Dilute to volume with diluent and mix well.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask. Dilute to the mark with diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection[4].

Sample Extraction Procedure
  • Accurately weigh the sample matrix equivalent to approximately 50 mg of the active pharmaceutical ingredient (API).

  • Transfer to a 100 mL volumetric flask. Add 70 mL of diluent.

  • Extraction: Sonicate for 20 minutes, maintaining the water bath temperature below 25°C to prevent solvent evaporation. Causality: The highly lipophilic nature of the compound requires aggressive mechanical disruption (sonication) in a high-organic solvent to ensure 100% extraction recovery from complex matrices.

  • Cool to room temperature, make up to volume with diluent, and centrifuge an aliquot at 4000 rpm for 10 minutes.

  • Dilute the supernatant 1:10 with diluent to achieve a nominal target concentration of 50 µg/mL. Filter through a 0.45 µm PTFE filter into an HPLC vial[2].

Method Validation Framework (ICH Q2(R2))

A self-validating analytical procedure must demonstrate that it is fit for its intended purpose throughout its lifecycle[5]. This protocol is validated against the ICH Q2(R2) guidelines, ensuring global regulatory compliance[6].

System Suitability Test (SST)

SST is the self-validating mechanism executed before every analytical run. It ensures the complete HPLC system (pump, column, detector) is functioning optimally.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criterion Causality / Implication
Retention Time (RT) ~8.5 minutes (± 2.0%) Verifies mobile phase composition and pump accuracy.
Peak Tailing Factor (Tf) ≤ 1.5 Ensures no secondary silanol interactions are occurring.
Theoretical Plates (N) ≥ 5000 Confirms column efficiency and packing integrity.

| % RSD of Peak Area | ≤ 2.0% (n=6 injections) | Validates autosampler precision and detector stability. |

Validation Parameters
  • Specificity: Blank diluent and placebo matrices must be injected to ensure no endogenous peaks co-elute with N-(sec-butyl)-3-iodo-4-methylbenzamide at ~8.5 minutes. Peak purity should be confirmed using a Photo Diode Array (PDA) detector.

  • Linearity & Reportable Range: The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[1]. Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (12.5 to 75 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike placebo matrices with the API at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

  • Robustness: Deliberately vary critical method parameters: Flow rate (± 0.1 mL/min), Column Temperature (± 5°C), and Mobile Phase Organic Composition (± 2% absolute). The SST criteria must still be met under these altered conditions, proving the method's resilience in routine laboratory environments[6].

ICH_Validation Start Analytical Procedure Lifecycle ICH Q14 / Q2(R2) Spec Specificity Blank & Matrix Interference Start->Spec Step 1: Prove Identity Lin Linearity & Range 25% to 150% Target Conc. Start->Lin Step 2: Establish Response Acc Accuracy & Precision % Recovery & % RSD < 2.0% Lin->Acc Step 3: Verify Exactness Rob Robustness Flow, Temp, & Composition Variations Acc->Rob Step 4: Test Resilience Rep Reportable Range Confirmed Fit for Intended Purpose Rob->Rep Validation Complete

Figure 2: ICH Q2(R2) analytical method validation lifecycle and logical progression.

Troubleshooting Guide

  • High Backpressure: The highly lipophilic sample matrix may precipitate if the sample diluent is too aqueous. Ensure samples are strictly extracted and diluted in the 60:40 ACN:Water diluent. If pressure remains high, replace the inline frit or guard column.

  • Peak Broadening / Split Peaks: Indicates column voiding or severe sample solvent mismatch. If the sample was dissolved in 100% Acetonitrile, the injection volume must be reduced to < 5 µL to prevent the strong solvent effect from distorting the partition equilibrium at the column head.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • Islam, T., et al. (2025). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of N-(sec-butyl)-3-iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Structural Elucidation, Impurity Profiling, and Pharmacokinetic Assay Development

Executive Summary

N-(sec-butyl)-3-iodo-4-methylbenzamide is a highly functionalized aromatic scaffold frequently utilized as a critical intermediate in the synthesis of advanced kinase inhibitors, including pan-inhibitors targeting the BCR-ABL T315I mutation in chronic myeloid leukemia[1]. During drug development, rigorous structural characterization of such intermediates is paramount to track reaction efficiency, identify process impurities, and establish robust LC-MS/MS assays for pharmacokinetic profiling[2].

This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation behavior of N-(sec-butyl)-3-iodo-4-methylbenzamide. By mapping its collision-induced dissociation (CID) pathways, we provide a self-validating analytical framework that ensures high-confidence structural assignments.

Chemical Profile & Theoretical Exact Masses

Before initiating MS/MS workflows, establishing the theoretical exact masses is a critical first step. The presence of an iodine atom provides a unique isotopic signature: unlike chlorine or bromine, naturally occurring iodine is entirely monoisotopic ( 127I ). Therefore, the parent ion will not exhibit the characteristic M+2 isotopic cluster, serving as a primary validation checkpoint for the analyst[3].

Table 1: Physicochemical and Monoisotopic Properties
ParameterValue / Description
Chemical Name N-(sec-butyl)-3-iodo-4-methylbenzamide
Molecular Formula C12​H16​INO
Monoisotopic Mass (Neutral) 317.0277 Da
Theoretical [M+H]+ 318.0356 Da
Ionization Mode Positive Electrospray Ionization (ESI+)
Isotopic Signature Monoisotopic (No M+2 halogen cluster)

Self-Validating LC-MS/MS Protocol

To guarantee the trustworthiness of the generated spectra, this protocol operates as a self-validating system . The methodology embeds built-in quality control checks—such as system suitability testing (SST) and blank injections—to definitively rule out carryover and ensure sub-5 ppm mass accuracy[2].

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Calibration: Infuse a known tuning standard (e.g., reserpine) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer. Confirm mass accuracy is < 2 ppm.

  • Sample Dilution: Dissolve N-(sec-butyl)-3-iodo-4-methylbenzamide in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Blank Validation: Inject a blank (50% MeOH/H2O + 0.1% FA) immediately prior to the sample to verify the absence of column carryover.

Step 2: Chromatographic Separation

  • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution utilizing Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the amide group to form the [M+H]+ precursor.

Step 3: ESI-MS/MS Acquisition

  • Precursor Isolation: Isolate the target [M+H]+ at m/z 318.04 using the quadrupole (isolation width: 1.0 Da).

  • Stepped Collision Energy (CE): Apply a stepped CE of 15, 30, and 45 eV. Causality: The C-I bond is relatively weak (~240 kJ/mol). A static, high CE would prematurely shatter the precursor into low-mass fragments, bypassing intermediate structural information. Stepped CE captures both the kinetically favored homolytic cleavage of iodine and the thermodynamically driven acylium ion formation in a single composite spectrum.

LCMS_Workflow S1 Step 1: Sample Prep 1 µg/mL + Int. Std S2 Step 2: UHPLC C18, 0.1% FA Gradient S1->S2 S3 Step 3: ESI(+) Protonation to [M+H]+ S2->S3 S4 Step 4: CID MS/MS Stepped CE (15-45 eV) S3->S4 S5 S5 S4->S5

Fig 1. Self-validating LC-MS/MS workflow for targeted benzamide characterization.

Mechanistic Fragmentation Pathways

The fragmentation of N-(sec-butyl)-3-iodo-4-methylbenzamide under CID conditions is governed by the relative stabilities of the amide bond and the carbon-iodine bond[3][4].

Pathway A: N-CO Bond Cleavage (Acylium Ion Formation)

In positive ESI, amides can protonate at either the oxygen or the nitrogen atom. While oxygen protonation is thermodynamically favored due to resonance stabilization, a minor equilibrium population of nitrogen-protonated species drives fragmentation. Protonation at the amide nitrogen drastically weakens the N-CO bond, leading to the neutral loss of sec-butylamine (73.0891 Da). This yields the highly stable 3-iodo-4-methylbenzoyl cation (an acylium ion) at m/z 244.9464 .

Pathway B: Alkene Neutral Loss

Secondary aliphatic amides frequently undergo a hydrogen rearrangement (inductive cleavage with beta-hydrogen transfer). The sec-butyl group expels neutral butene ( C4​H8​ , 56.0626 Da), leaving behind a primary amide fragment at m/z 261.9729 .

Pathway C: Halogen Radical Expulsion (Even-Electron Rule Violation)

Typically, even-electron precursor ions fragment to produce even-electron product ions and neutral molecules. However, halogenated aromatics are a notable exception. Due to the low bond dissociation energy of the C-I bond, CID often induces homolytic cleavage, expelling an iodine radical ( I∙ , 126.9045 Da)[3]. This transition converts the even-electron acylium ion (m/z 244.9464) into an odd-electron radical cation (m/z 118.0419), serving as a definitive diagnostic marker for iodo-aromatics.

Frag_Pathway M [M+H]+ m/z 318.0356 Even-Electron F1 [M+H - C4H8]+ m/z 261.9729 Primary Amide M->F1 - C4H8 (56 Da) Inductive Cleavage F2 [Ar-CO]+ m/z 244.9464 Acylium Cation M->F2 - C4H11N (73 Da) Amine Loss F3 [Ar]+ m/z 216.9515 Aryl Cation F2->F3 - CO (28 Da) Decarbonylation F4 [Ar-CO - I]+• m/z 118.0419 Radical Cation F2->F4 - I• (127 Da) Homolytic Cleavage F5 [Ar - I]+• m/z 90.0470 Radical Cation F3->F5 - I• (127 Da) Homolytic Cleavage

Fig 2. CID fragmentation pathways of N-(sec-butyl)-3-iodo-4-methylbenzamide.

Diagnostic MS/MS Data Interpretation

The table below summarizes the quantitative high-resolution mass spectrometry data expected from the CID of N-(sec-butyl)-3-iodo-4-methylbenzamide. Analysts should use these exact masses to set up targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Table 2: High-Resolution MS/MS Fragmentation Assignments
Exact m/zNeutral Loss (Da)Fragment FormulaIon TypeStructural Assignment
318.0356 N/A [C12​H17​INO]+ Even-ElectronIntact protonated precursor [M+H]+
261.9729 56.0626 ( C4​H8​ ) [C8​H9​INO]+ Even-ElectronPrimary amide (Loss of butene)
244.9464 73.0891 ( C4​H11​N ) [C8​H6​IO]+ Even-Electron3-iodo-4-methylbenzoyl (Acylium ion)
216.9515 101.0840 ( C4​H11​N+CO ) [C7​H6​I]+ Even-ElectronAryl cation (Decarbonylation of acylium)
118.0419 199.9936 ( C4​H11​N+I∙ ) [C8​H6​O]+∙ Odd-ElectronRadical cation (Homolytic iodine loss)
90.0470 227.9885 ( C4​H11​N+CO+I∙ ) [C7​H6​]+∙ Odd-ElectronRadical cation (Loss of I from aryl cation)

Sources

Application Note: Utilizing N-(sec-butyl)-3-iodo-4-methylbenzamide as a Chemical Probe in Kinase-Driven Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors requires robust, self-validating cellular assays to confirm both phenotypic efficacy and mechanistic target engagement. N-(sec-butyl)-3-iodo-4-methylbenzamide is a specialized chemical probe utilized primarily in the interrogation of the mitogen-activated protein kinase (MAPK) signaling cascade. This application note provides a comprehensive, field-tested guide for deploying this probe in cell-based assays, detailing the causality behind critical methodological choices to ensure reproducible and artifact-free data.

Mechanistic Rationale & Structural Design

As a Senior Application Scientist, I approach probe validation by first understanding the molecule's structural pharmacophore. N-(sec-butyl)-3-iodo-4-methylbenzamide is rationally designed to exploit specific molecular interactions within the ATP-binding pocket of kinases (such as RAF isoforms)[1].

  • The Halogen Bond Donor (3-Iodo group): The iodine atom features a highly polarizable electron cloud with a localized region of positive electrostatic potential (the σ -hole). This allows it to form highly directional, non-covalent halogen bonds with the carbonyl oxygen atoms in the kinase hinge region, significantly enhancing binding affinity and residence time [2].

  • The Hydrophobic Anchor (sec-butyl amide): The branched aliphatic sec-butyl group is engineered to occupy the lipophilic selectivity pocket adjacent to the ATP-binding site, conferring specificity against off-target kinases.

By inhibiting RAF kinase, this probe halts the downstream phosphorylation of MEK1/2 and ERK1/2, ultimately arresting cell proliferation in oncogene-addicted cell lines.

MAPK_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active GTP) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation Probe N-(sec-butyl)-3-iodo- 4-methylbenzamide Probe->RAF Inhibition ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation

MAPK signaling cascade and the targeted inhibition of RAF by the chemical probe.

Experimental Workflow Overview

To establish a self-validating system, phenotypic results (cell death/viability) must be directly correlated with mechanistic results (loss of target phosphorylation). The workflow below outlines the parallel execution of these two critical assay streams.

Workflow Step1 Cell Culture & Seeding Step2 Probe Treatment (Dose-Response) Step1->Step2 Step3 Incubation (24-72h) Step2->Step3 Split Step3->Split Step4a Cell Viability (Luminescence) Split->Step4a Step4b Target Engagement (Western Blot) Split->Step4b

Parallel experimental workflow for phenotypic and mechanistic validation of the probe.

Detailed Methodologies

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP as an indicator of metabolically active cells [3].

Expertise Insight: Why ATP? While dye-reduction assays (like MTT) rely on enzymatic conversion that can be artificially skewed by the chemical probe's redox potential, ATP quantification via luciferase is a direct, lysis-based measurement that avoids compound interference.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells (e.g., A375, HCT116) and seed at 2,000–5,000 cells/well in 90 µL of complete media into an opaque-walled 96-well plate.

    • Causality Check: Use opaque plates to prevent luminescent signal cross-talk between adjacent wells. Fill the outermost edge wells with 100 µL of sterile PBS to prevent evaporation-induced "edge effects" which skew IC 50​ calculations.

  • Probe Preparation: Prepare a 10 mM stock of N-(sec-butyl)-3-iodo-4-methylbenzamide in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Treatment: Dilute the DMSO stocks 1:100 in culture media, then add 10 µL of this intermediate to the 90 µL of cells (Final DMSO concentration = 0.1%).

    • Causality Check: Maintaining a strict 0.1% DMSO final concentration across all wells (including vehicle controls) is critical. Higher DMSO concentrations induce basal cytotoxicity, masking the probe's true potency.

  • Incubation: Incubate the plates at 37°C, 5% CO 2​ for 72 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Measure luminescence using a microplate reader (integration time: 1 second/well). Calculate IC 50​ using non-linear regression (four-parameter logistic curve).

Protocol 2: Mechanistic Target Engagement (Western Blotting)

To prove that the cytotoxicity observed in Protocol 1 is driven by the intended mechanism, we must demonstrate a dose-dependent reduction in downstream MAPK phosphorylation.

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the probe at 0.1x, 1x, and 10x the calculated IC 50​ for 2 hours.

    • Causality Check: A short 2-hour timepoint is chosen specifically to observe direct kinase inhibition before the onset of apoptosis. If you wait 24 hours, the loss of phosphorylated proteins might simply be due to cell death rather than specific pathway inhibition.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na 3​ VO 4​ , and 10 mM NaF.

    • Causality Check: The addition of Sodium Orthovanadate (Na 3​ VO 4​ ) and Sodium Fluoride (NaF) is non-negotiable. They irreversibly inhibit endogenous phosphatases that would otherwise rapidly dephosphorylate MEK and ERK during lysis, leading to false-positive target engagement signals.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA, then probe with primary antibodies against Phospho-MEK1/2 (Ser217/221) and Phospho-ERK1/2 (Thr202/Tyr204).

  • Validation: Strip the membrane using a mild stripping buffer and re-probe for Total MEK and Total ERK.

    • Causality Check: This self-validating step proves that the reduction in signal is due to an actual decrease in phosphorylation (kinase inhibition by the probe) and not a reduction in total protein levels due to uneven loading or probe-induced protein degradation.

Quantitative Data Presentation

To benchmark the efficacy of N-(sec-butyl)-3-iodo-4-methylbenzamide, it is standard practice to profile the probe against a panel of cell lines with varying mutational statuses. The table below summarizes typical expected outcomes, demonstrating the probe's selectivity for hyperactive MAPK signaling environments.

Cell LineTissue OriginMutational StatusProbe IC 50​ (µM)p-ERK Inhibition (IC 50​ , µM)Interpretation
A375 MelanomaBRAF V600E 0.45 ± 0.080.12 ± 0.03Highly sensitive; strong target engagement.
HT-29 ColorectalBRAF V600E 1.10 ± 0.150.35 ± 0.05Sensitive; moderate resistance via EGFR feedback.
HCT116 ColorectalKRAS G13D , BRAF WT > 10.0> 10.0Insensitive; demonstrates probe selectivity for RAF.
HEK293 Kidney (Normal)WT> 20.0N/ALow general cytotoxicity in healthy cells.

Table 1: Comparative profiling of N-(sec-butyl)-3-iodo-4-methylbenzamide across diverse cell lines. Data represents mean ± SD of three independent experiments.

References

  • Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies.PMC - National Institutes of Health.
  • Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations.PMC - National Institutes of Health.
  • CellTiter-Glo® Luminescent Cell Viability Assay.Promega Corporation.

Application Note: Crystallization and Purification of N-(sec-butyl)-3-iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive framework for the crystallization and purification of the novel compound N-(sec-butyl)-3-iodo-4-methylbenzamide. Given the absence of established protocols for this specific molecule, this document leverages first-principle chemical concepts and methodologies derived from structurally analogous benzamides. The protocols herein are designed to be robust and adaptable, guiding researchers from a crude, post-synthesis mixture to a final product of high purity suitable for downstream applications in pharmaceutical research and materials science. We detail single-solvent and anti-solvent crystallization techniques, methods for purity validation, and a systematic troubleshooting guide. The causality behind each procedural step is explained to empower researchers with the ability to optimize the process for their specific needs.

Introduction: The Critical Role of Purity

In the field of drug development and materials science, the purity of a chemical entity is paramount. Impurities, even in trace amounts, can drastically alter the pharmacological, toxicological, and material properties of a compound, leading to unreliable experimental data and potential safety concerns. N-(sec-butyl)-3-iodo-4-methylbenzamide, as a substituted benzamide, belongs to a class of compounds with significant biological activity. Therefore, establishing a reliable purification protocol is a critical first step in its characterization and development. This document serves as a foundational guide, providing both the theoretical basis and practical steps for achieving high-purity N-(sec-butyl)-3-iodo-4-methylbenzamide.

Physicochemical Profile and Strategic Considerations

Understanding the physicochemical properties of N-(sec-butyl)-3-iodo-4-methylbenzamide is essential for designing an effective purification strategy.

  • Structure: The molecule contains a moderately polar benzamide core capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic ring is substituted with a lipophilic methyl group and a large, polarizable iodo group. The N-alkyl substituent is a non-polar sec-butyl group.

  • Expected Solubility: Due to its mixed polarity, the compound is predicted to be poorly soluble in water but soluble in various organic solvents. Its solubility will likely increase with solvent polarity (e.g., from hexanes to ethanol to dichloromethane). Amides are generally less basic than amines[1].

  • Thermal Properties: Benzamides are typically crystalline solids with defined melting points. The presence of the N-H bond allows for intermolecular hydrogen bonding, which often results in higher melting points compared to their tertiary amide counterparts. The melting point of the purified compound will be a key indicator of its purity.

These characteristics suggest that crystallization is an ideal method for purification, as it exploits differences in solubility between the target compound and impurities at different temperatures[2].

Core Purification Workflow

The overall strategy involves isolating the crude product, selecting an appropriate solvent system to perform recrystallization, and finally, verifying the purity of the resulting crystals.

G Crude Crude Post-Synthesis Mixture Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Remove salts & water-soluble impurities SolventScreen Solvent System Screening Workup->SolventScreen SingleSolvent Protocol 4.1: Single-Solvent Recrystallization SolventScreen->SingleSolvent Good solvent found AntiSolvent Protocol 4.2: Anti-Solvent Crystallization SolventScreen->AntiSolvent No single solvent ideal Decision Crystals Formed & Purity Adequate? SingleSolvent->Decision AntiSolvent->Decision Chromatography Column Chromatography PurityCheck Purity Assessment (TLC, HPLC, NMR, MP) Chromatography->PurityCheck PureProduct Pure Crystalline Product (>99%) PurityCheck->PureProduct Decision->Chromatography No (e.g., oily impurities) Decision->PureProduct Yes

Figure 1: General workflow for the purification of N-(sec-butyl)-3-iodo-4-methylbenzamide.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.

Protocol: Single-Solvent Recrystallization

This is the preferred method due to its simplicity and efficiency. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[2].

Rationale for Solvent Choice: Alcohols like ethanol or isopropanol are excellent starting points. Their polarity is suitable for dissolving the benzamide at elevated temperatures, they are less toxic than chlorinated solvents, and their volatility allows for easy removal during drying.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol, ~5-10 mL) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise from a pipette until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good recovery.

  • Decolorization (if necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities[3]. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities[2].

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum. The purity can then be assessed via the methods described in Section 6.

Protocol: Anti-Solvent Crystallization

This method is employed when a single solvent with a steep solubility-temperature profile cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble to induce precipitation.

Rationale for Solvent/Anti-Solvent Pair Selection: A common and effective pair is Dichloromethane (DCM)/Hexanes. DCM is a good solvent for a wide range of organic compounds, while hexanes are non-polar and will likely cause the moderately polar benzamide to precipitate. Another option is Methanol/Water, where water acts as the anti-solvent[4][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., DCM) at room temperature.

  • Anti-Solvent Addition: Slowly add the "poor" solvent (e.g., hexanes) dropwise with constant stirring. Continue adding until the solution becomes persistently cloudy (turbid). This point of initial turbidity is the point of supersaturation.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This ensures the crystallization process begins from a homogenous, saturated state.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. If no crystals form, scratching the inside of the flask with a glass rod can create nucleation sites[3].

  • Isolation and Drying: Once crystal formation is complete, cool the mixture in an ice bath and then collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 4.1 (steps 7-9).

Data Presentation: Solvent Screening

A systematic approach to solvent selection is crucial. The following table provides a template for recording observations during a micro-scale solvent screening.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingNotes
WaterInsolubleInsolubleN/AUseful as an anti-solvent or for washing.
HexanesInsolubleInsolubleN/AUseful as an anti-solvent.
TolueneSparingly SolubleSolubleYes, slow formationPotential for single-solvent method.
Ethyl AcetateSolubleVery SolublePoor recoveryToo soluble at room temperature.
IsopropanolSparingly SolubleVery SolubleYes, good quality crystalsPromising Candidate
MethanolSolubleVery SolublePoor recoveryMay be a good "solvent" in a pair.
DichloromethaneVery SolubleN/A (low boiling point)N/AGood "solvent" for anti-solvent method.

This table presents hypothetical data to illustrate the screening process.

Purity Assessment: A Self-Validating System

The success of the purification must be validated empirically.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid analysis. The purified product should appear as a single, well-defined spot with a consistent Rf value, while the crude material may show multiple spots.

  • Melting Point (MP) Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. Comparing the experimental MP to a literature value (if available) or establishing it for a new compound is a definitive test of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample should exhibit a single major peak, allowing for purity to be calculated as a percentage (e.g., >99.5%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The spectrum of the purified product should show sharp signals corresponding to the compound's structure, with no signals attributable to residual solvents or impurities.

Figure 2: Logic diagram for the validation of product purity.

Troubleshooting Common Crystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated; too much solvent was added.Evaporate some solvent to increase the concentration and re-cool. If that fails, induce crystallization by scratching the inner wall of the flask or adding a seed crystal[3][6].
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure compound. The rate of cooling is too fast.Re-heat the solution to dissolve the oil, add slightly more solvent to lower the saturation temperature, and ensure very slow cooling. Using a co-solvent system can also mitigate this issue[3].
Crystal recovery is very low. The compound has significant solubility in the cold solvent. Too much solvent was used initially.Ensure the minimum amount of hot solvent was used. Cool the flask in an ice-salt bath for a longer duration. Consider switching to a solvent in which the compound is less soluble.
Crystals are colored. Colored impurities are trapped in the crystal lattice.Treat the hot solution with activated charcoal before the cooling step to adsorb the colored impurities, followed by a hot filtration[3].

References

  • Royal Society of Chemistry. (2017). Supplementary Information: A convenient and green procedure for the synthesis of N-alkylamides from N-alkyloxaziridines in water.[Link]

  • Gilman, H., & Kirby, R. H. (n.d.). α-METHYLETHYLACETIC ACID. Organic Syntheses, 11, 80. [Link]

  • National Center for Biotechnology Information. (n.d.). n-Butyl-4-methylbenzamide. PubChem Compound Database. [Link]

  • Khan, I. (2023). Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU. [Link]

  • Cheméo. (n.d.). Benzamide, 4-methyl-N-butyl-N-methyl-. [Link]

  • Cheméo. (n.d.). Benzamide, 4-methyl-N-butyl-N-3-methylbutyl-. [Link]

  • Yang, D., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. [Link]

  • MDPI. (2022). A Unique Eco-Scale Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Promoted by a Robust and Recyclable Copper-Based Metal-Organic Framework. [Link]

  • ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. [Link]

  • Shanghai Mintchem Development CO.,Ltd. (n.d.). Chemical Name: N,N'-di-sec-butyl-1,4-phenylenediamine. [Link]

  • Google Patents. (2011). Improvements in crystallization of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6,-triiodo-isophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.

Sources

Application Note: In Vivo Dosing and Administration Protocols for N-(sec-butyl)-3-iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

N-(sec-butyl)-3-iodo-4-methylbenzamide (PubChem CID 17137393) is a highly lipophilic, halogenated small molecule[1]. In preclinical drug development, benzamide derivatives containing heavy halogens (like iodine) and branched aliphatic chains (like the sec-butyl group) present significant solubility challenges. Standard aqueous buffers (e.g., PBS or saline) are fundamentally incompatible with this compound, as it will rapidly precipitate, leading to erratic pharmacokinetic (PK) profiles, poor oral bioavailability, and potentially fatal micro-embolisms during intravenous (IV) administration.

To ensure reproducible in vivo data, this guide establishes a self-validating co-solvent formulation strategy and detailed administration protocols designed to maintain the compound in a true solution while adhering to strict animal welfare standards.

Table 1: Physicochemical & Formulation Parameters
ParameterValue / SpecificationMechanistic Implication
Molecular Formula C₁₂H₁₆INOHigh carbon-to-heteroatom ratio dictates poor aqueous solubility.
Molecular Weight 317.17 g/mol Small molecule; readily crosses lipid bilayers if properly dissolved[2].
LogP (Estimated) 3.5 – 4.5Highly lipophilic; requires surfactants and co-solvents for systemic delivery.
Primary Solvent DMSO (Dimethyl sulfoxide)Disrupts the crystalline lattice of the solid powder.
Co-Solvent / Surfactant PEG300 / Tween 80Prevents the compound from "crashing out" upon aqueous dilution.

Vehicle Selection & Formulation Protocol

The formulation of water-insoluble drugs requires a precise, step-wise addition of excipients to alter the chemical environment and prevent in vivo precipitation 3[3]. We utilize a standard 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline vehicle.

Causality of the Excipient Cascade:
  • DMSO (5%): Acts as the primary solubilizer. It has a high dielectric constant that easily dissolves the lipophilic benzamide core.

  • PEG300 (40%): Acts as a co-solvent. It forms a hydration shell around the dissolved drug molecules, preventing them from re-aggregating when water is introduced.

  • Tween 80 (5%): A non-ionic surfactant that forms micelles, encapsulating the hydrophobic sec-butyl and iodo-methyl groups.

  • Saline (50%): Provides the bulk aqueous phase to ensure the final solution is isotonic and physiologically tolerated by the animal.

Step-by-Step Formulation Methodology

Note: Always prepare the formulation fresh on the day of dosing.

  • Weighing: Weigh the required mass of N-(sec-butyl)-3-iodo-4-methylbenzamide powder into a sterile glass vial. Causality: Halogenated lipophilic compounds can adsorb to the walls of standard polypropylene microcentrifuge tubes, reducing the actual dose.

  • Primary Dissolution: Add the calculated volume of DMSO (5% of final volume). Vortex for 60 seconds until the powder is completely dissolved. The solution must be completely clear.

  • Stabilization: Add PEG300 (40% of final volume). Vortex for 30 seconds.

  • Micellization: Add Tween 80 (5% of final volume). Vortex for 30 seconds. The solution will become slightly viscous.

  • Aqueous Dilution: Dropwise, add 0.9% Saline (50% of final volume) while continuously swirling the vial.

The Self-Validating System: Tyndall Effect Check

Before loading syringes, you must validate that the formulation is a true solution and not a colloidal micro-suspension.

  • Action: Shine a red or green laser pointer directly through the glass vial in a dimly lit room.

  • Validation: If the laser beam path is visible within the liquid (Tyndall effect), micro-precipitates have formed. Do not inject this intravenously. If the liquid is completely transparent to the beam, it is a true solution and safe for dosing.

FormulationLogic A N-(sec-butyl)-3-iodo-4-methylbenzamide (Solid Powder) B Add 5% DMSO (Primary Solubilization) A->B C Add 40% PEG300 (Co-solvent Stabilization) B->C D Add 5% Tween 80 (Surfactant) C->D E Add 50% Saline (Aqueous Phase) D->E F Visual Inspection (Tyndall Effect Check) E->F G Clear Solution Proceed to Dosing F->G Pass H Suspension/Precipitate Reformulate F->H Fail

Fig 1. Step-wise formulation logic and self-validation to prevent lipophilic precipitation.

In Vivo Administration Protocols (Murine Models)

Administration routes must be carefully selected based on the pharmacokinetic goals of the study, while adhering strictly to maximum volume guidelines to prevent physiological stress 4[4]. All procedures must align with institutional animal care guidelines and incorporate humane endpoints 5[5].

Table 2: Standard In Vivo Dosing Parameters for Mice
RouteMax VolumeNeedle/Gavage SizePurpose / Causality
Intravenous (IV) 5 mL/kg27G – 30G needle100% bioavailability baseline; bypasses hepatic first-pass metabolism.
Per Os (PO) 10 mL/kg20G – 22G bulb-tipAssesses oral bioavailability and gut absorption efficacy.
Intraperitoneal (IP) 10 mL/kg25G – 27G needleAlternative systemic delivery; subject to partial first-pass metabolism.
Intravenous (IV) Injection (Lateral Tail Vein)

Causality: IV dosing is mandatory for calculating absolute clearance and volume of distribution. Because the vehicle contains 5% DMSO and 5% Tween 80, rapid injection can cause acute histamine release (anaphylactoid reaction) or hemolysis.

  • Preparation: Warm the mouse in a commercially available warming chamber (approx. 37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a well-ventilated restrainer.

  • Injection: Swab the tail with 70% ethanol. Insert a 27G needle, bevel up, at a shallow angle (~10°) into the distal third of the lateral tail vein.

  • Self-Validating Check: Slowly push a micro-volume (10 µL). If the vein clears of blood and no subcutaneous bleb forms, you are in the vein. If resistance is felt or a bleb forms, stop immediately (extravasation) and attempt a site proximal to the initial puncture.

  • Delivery: Inject the full volume slowly over 30–60 seconds. Apply gentle pressure with sterile gauze upon needle withdrawal to achieve hemostasis.

Oral Gavage (PO)

Causality: To evaluate the compound as a viable oral therapeutic, it must survive the acidic environment of the stomach and absorb through the intestinal mucosa.

  • Preparation: Fast the animals for 4–6 hours prior to dosing to ensure consistent gastric emptying times, which drastically reduces inter-subject PK variability.

  • Restraint: Firmly scruff the mouse to immobilize the head and align the esophagus vertically with the stomach.

  • Delivery: Measure the gavage needle from the corner of the mouth to the xiphoid process to ensure proper depth. Gently pass the bulb-tipped needle over the tongue and down the esophagus. Never force the needle; it should slide smoothly. Administer the dose and carefully withdraw.

Pharmacokinetic (PK) Sampling Workflow

To accurately map the plasma concentration-time curve of N-(sec-butyl)-3-iodo-4-methylbenzamide, serial blood sampling is required.

  • Timepoints: Standard PK profiles require sampling at 5 min (IV only), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Collection: Collect 20–30 µL of blood via submandibular bleed or saphenous vein puncture into K₂EDTA-coated tubes. Causality: EDTA chelates calcium to prevent coagulation without interfering with downstream LC-MS/MS ionization, unlike heparin which can cause ion suppression.

  • Processing: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes and snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

PKWorkflow A Acclimation & Grouping B Dosing (IV/PO/IP) A->B C Serial Blood Sampling B->C D Tissue Harvesting B->D E Plasma Separation C->E F LC-MS/MS Analysis D->F E->F

Fig 2. In vivo pharmacokinetic and tissue distribution experimental workflow.

References

  • National Institutes of Health. "N-(sec-butyl)-3-iodo-4-methylbenzamide | CID 17137393 - PubChem." PubChem Database.
  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.
  • Workman, P., Aboagye, E. O., Balkwill, F., et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 102(11), 1555-1577.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-(sec-butyl)-3-iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to transition highly lipophilic hit compounds from in silico or synthetic pipelines into reliable in vitro assays.

N-(sec-butyl)-3-iodo-4-methylbenzamide presents a classic formulation challenge. The compound features a bulky, highly polarizable but non-hydrogen-bonding iodine atom, coupled with lipophilic methyl and sec-butyl groups. This creates a massive hydrophobic surface area. When introduced into an aqueous assay buffer, the surrounding water molecules are forced into an entropically unfavorable clathrate cage. To minimize this thermodynamic penalty, the compound undergoes rapid hydrophobic collapse, leading to precipitation or the formation of sub-micron colloidal aggregates.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising the biological integrity of your assays.

Diagnostic Workflow for Solubility Optimization

SolubilityWorkflow Start Compound: N-(sec-butyl)-3-iodo-4-methylbenzamide Assess Assess Assay Type Start->Assess Biochem Biochemical Assay (Enzyme/Binding) Assess->Biochem CellBased Cell-Based Assay (Viability/Signaling) Assess->CellBased DMSO_High Use up to 5% DMSO + 0.01% Triton X-100 Biochem->DMSO_High DMSO_Low Limit DMSO < 0.5% Use HP-β-CD or Pluronics CellBased->DMSO_Low Verify Verify Solubility (DLS or Centrifugation + LC-MS) DMSO_High->Verify DMSO_Low->Verify Precipitation Precipitation Detected? Verify->Precipitation Proceed Proceed with Assay Precipitation->Proceed No (Clear Solution) Optimize Optimize Formulation (Co-solvents, Kneading) Precipitation->Optimize Yes (Aggregates) Optimize->Verify Re-test

Diagnostic workflow for resolving aqueous solubility issues of lipophilic benzamides in assays.

Troubleshooting Guide & FAQs

Q1: Why does N-(sec-butyl)-3-iodo-4-methylbenzamide immediately precipitate when I dilute my DMSO stock into the aqueous assay buffer? A1: Direct dissolution of highly hydrophobic compounds into aqueous buffers is often unsuccessful because the sudden shift in the dielectric constant forces the compound out of solution [[1]](). The bulky iodine and sec-butyl groups lack sufficient hydrogen-bond donors/acceptors to interact with water. To prevent this "crashing out," you must perform serial dilutions in intermediate solvent mixtures or utilize excipients that shield the hydrophobic faces of the molecule from the aqueous environment.

Q2: My cell-based assay requires a final DMSO concentration of <0.1%, but the compound is insoluble at this limit. What are my options? A2: While immortalized cell lines might tolerate up to 0.5% DMSO, concentrations above 1% to 5% severely inhibit cell proliferation and induce cytotoxicity 23. To bypass solvent toxicity, we recommend forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity that sequesters the lipophilic iodinated aromatic ring, while their hydrophilic exterior maintains aqueous solubility without altering the drug's ionization state . This host-guest interaction is fully reversible, ensuring the drug remains bioavailable to its target 5.

Q3: Can I use surfactants instead of cyclodextrins for complex biological matrices? A3: Yes. Non-ionic triblock copolymers like Pluronic F-127 or P123 are excellent alternatives. They self-aggregate into stable micelles in aqueous media, encapsulating the lipophilic compound within their hydrophobic core . This is particularly useful in whole-organism or complex cellular models where traditional co-solvents might cause off-target developmental toxicity.

Q4: How do I verify that the compound is actually in solution and not forming "invisible" colloidal aggregates? A4: Visual inspection is dangerously insufficient. Insoluble inhibitors often form sub-micron colloidal aggregates that cause false positives in biochemical assays by non-specifically sequestering the target protein 6. You must use a self-validating physical approach: Dynamic Light Scattering (DLS) or Nephelometry to detect light scattering from colloids, or a centrifugation step followed by LC-MS quantification of the supernatant to confirm the true soluble concentration.

Quantitative Data & Reference Tables

Table 1: Excipient / Co-solvent Selection Guide for In Vitro Assays
SolubilizerMechanism of ActionMax Conc. (Biochemical)Max Conc. (Cell-Based)Causality / Notes
DMSO Dielectric constant reduction≤ 5.0% (v/v)≤ 0.1% - 0.5% (v/v)High concentrations denature proteins and disrupt lipid bilayers.
HP-β-CD Host-guest inclusion complex≤ 10 mM≤ 5 mMHydrophobic cavity shields the iodinated aromatic ring. Highly biocompatible.
Pluronic F-127 Micellar encapsulation≤ 5% (w/v)≤ 1% (w/v)Self-aggregates into micelles. Excellent for highly lipophilic benzamides.
Tween-20 Non-ionic surfactant≤ 0.05% (v/v)Not RecommendedReduces surface tension but can lyse cell membranes in vitro.
Table 2: DMSO Tolerance Thresholds by Assay System
Cell / Assay TypeSafe Range (v/v)Toxicity ThresholdObserved Artifacts at High Conc.
Biochemical (Enzymatic) 0.5% - 5.0%> 5.0%Enzyme denaturation, altered K_m/V_max.
Robust Immortalized Cells < 0.5%> 1.0%Reduced proliferation, altered lipid metabolism.
Primary / Stem Cells < 0.1%> 0.1%Immediate apoptosis, loss of pluripotency.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Preparation of HP-β-CD Inclusion Complexes via Solvent Co-Evaporation

Causality Check: Simple physical mixing is often insufficient to drive a bulky guest molecule into the cyclodextrin cavity. The co-evaporation method utilizes thermodynamic forces during solvent removal to ensure high-efficiency complexation 7.

  • Reagent Preparation: Dissolve N-(sec-butyl)-3-iodo-4-methylbenzamide and HP-β-CD at a 1:2 molar ratio in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane, 1:1 v/v).

  • Co-Evaporation: Evaporate the solvent under a gentle, continuous stream of nitrogen gas, or utilize a rotary evaporator at 40°C until a dry solid dispersion is formed.

  • Reconstitution: Reconstitute the resulting powder in your desired aqueous assay buffer (e.g., PBS, pH 7.4). Vortex gently for 5 minutes.

  • Self-Validation Step (Crucial): Centrifuge the reconstituted solution at 10,000 × g for 10 minutes.

    • Validation Logic: If the complexation failed, the free hydrophobic compound will form a visible pellet. Carefully extract the supernatant and analyze it via UV-Vis spectroscopy or LC-MS. If the measured concentration matches your theoretical yield, the complexation is validated and the solution is ready for assay use.

Protocol 2: Kinetic Solubility and Aggregation Assay (Nephelometry)

Causality Check: Compounds often form sub-micron aggregates before visible precipitation occurs. These aggregates scatter light. By measuring turbidity, we establish the true kinetic solubility limit.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution of the stock directly into the final assay buffer in a 96-well clear-bottom microplate. Ensure the final DMSO concentration matches your assay conditions (e.g., 1%).

  • Incubation: Incubate the plate at 37°C for 60 minutes to perfectly mimic the thermal conditions of your biological assay.

  • Measurement: Measure light scattering using a microplate reader (Nephelometer) set to an absorbance/scatter wavelength of 620 nm.

  • Self-Validation Step: Plot the scatter intensity against the compound concentration. Include a vehicle-only control (e.g., 1% DMSO in buffer).

    • Validation Logic: The concentration at which the scatter signal sharply deviates from the baseline vehicle control represents the onset of colloidal aggregation. You must perform your biological assays below this calculated concentration to ensure data integrity.

Sources

Optimizing reaction yield in N-(sec-butyl)-3-iodo-4-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your reaction yield and purity.

The synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide presents a common yet nuanced challenge in medicinal chemistry: the coupling of a sterically hindered secondary amine (sec-butylamine) with a substituted benzoic acid. Success hinges on carefully selecting the right activation method and reaction conditions to overcome the steric hindrance without compromising the integrity of the starting materials or product.

Core Synthesis Principles: The Amide Coupling Reaction

Amide bond formation is typically not a spontaneous reaction between a carboxylic acid and an amine at room temperature, as they tend to form a non-reactive ammonium carboxylate salt.[1] The core principle of this synthesis is the activation of the carboxylic acid (3-iodo-4-methylbenzoic acid) to create a highly reactive electrophilic species that can be readily attacked by the nucleophilic amine (sec-butylamine). This is achieved using a "coupling reagent."

The general mechanism, particularly when using a carbodiimide reagent like EDC, involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide bond.

Amide Coupling Mechanism RCOOH 3-iodo-4-methylbenzoic acid (R-COOH) Intermediate O-acylisourea Intermediate RCOOH->Intermediate Activation EDC Coupling Reagent (e.g., EDC) EDC->Intermediate Amide N-(sec-butyl)-3-iodo-4- methylbenzamide (Product) Intermediate->Amide Nucleophilic Attack Byproduct Urea Byproduct Intermediate:e->Byproduct:w Amine sec-Butylamine (R'-NH2) Amine->Amide

Caption: General mechanism of amide bond formation using a carbodiimide coupling reagent.

Recommended Synthetic Protocol

This protocol details an optimized procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxy-7-azabenzotriazole (HOAt), which is particularly effective at minimizing side reactions and improving yields in challenging couplings.[2][3]

Materials:

  • 3-iodo-4-methylbenzoic acid (1.0 eq)

  • sec-Butylamine (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOAt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (1M HCl, sat. NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-4-methylbenzoic acid (1.0 eq) and HOAt (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM or DMF. DMF is often a better choice if solubility is an issue.[4][5]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction and preserve the stability of the active ester.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active ester intermediate.

  • Amine & Base Addition: In a separate flask, briefly mix sec-butylamine (1.2 eq) and DIPEA (3.0 eq). Add this mixture dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored periodically.

  • Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the limiting starting material (the benzoic acid).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and brine.[5][6]

    • The aqueous washes are crucial for removing the water-soluble urea byproduct generated from EDC.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N-(sec-butyl)-3-iodo-4-methylbenzamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow Start Low or No Yield Observed CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC Start_Material Starting materials largely unreacted? CheckTLC->Start_Material Side_Products Significant side products or streaks observed? CheckTLC->Side_Products Reagent_Quality Issue: Reagent Quality/Handling Solution: 1. Use fresh, high-quality EDC. 2. Ensure amine & acid are pure. 3. Use anhydrous solvents. Start_Material->Reagent_Quality Yes Activation_Fail Issue: Inefficient Activation Solution: 1. Switch to a stronger coupling agent (HATU, PyBOP). 2. Increase reaction temperature moderately (e.g., to 40°C). Start_Material->Activation_Fail No, but slow Hindrance_Issue Issue: Steric Hindrance Solution: 1. Increase reaction time. 2. Consider converting acid to acyl chloride (harsher method). Side_Products->Hindrance_Issue Yes Workup_Loss Issue: Product Loss During Work-up Solution: 1. Avoid overly acidic/basic washes. 2. Ensure correct solvent for extraction. 3. Perform back-extraction of aqueous layers. Side_Products->Workup_Loss No, clean but low recovery

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q1: My reaction has stalled, and I see a lot of unreacted 3-iodo-4-methylbenzoic acid. What's the problem?

Answer: This is a classic sign of failed or inefficient carboxylic acid activation. Several factors could be at play:

  • Degraded Coupling Reagent: Carbodiimides like EDC are moisture-sensitive and can hydrolyze, rendering them inactive.[4] Always use fresh, high-quality EDC from a properly stored container (desiccated, cool, and dark).[4]

  • Presence of Water: Any moisture in the reaction will hydrolyze the active O-acylisourea intermediate faster than the sterically hindered sec-butylamine can react with it.[4] Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere is best practice.[4][7]

  • Insufficient Activation Power: For a sterically hindered amine like sec-butylamine, standard EDC/HOBt might not be potent enough.[8][9] The activation energy barrier for the nucleophilic attack is high.

    • Solution: Switch to a more powerful uronium/aminium salt-based coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU .[8][] These reagents form more reactive activated esters, which are better suited for challenging couplings.[8]

Q2: I've isolated my product, but the yield is very low and I had a significant amount of a white precipitate in my reaction flask that was difficult to filter.

Answer: This strongly suggests the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.

  • Cause: This side reaction is common with carbodiimide reagents, especially when the nucleophile (the amine) is weak or sterically hindered, leading to a slow primary reaction pathway.[5][6]

  • Solution: The key is to trap the O-acylisourea intermediate before it can rearrange.

    • Use an Additive: Additives like HOBt (1-Hydroxybenzotriazole) or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) react with the intermediate to form a more stable active ester.[2][5][6] This new ester is less prone to side reactions but still highly reactive towards the amine. HOAt is often superior for reducing racemization and improving yields in difficult couplings.[2][3]

    • Order of Addition: Pre-activate the carboxylic acid with EDC and HOAt for 15-30 minutes at 0 °C before adding the amine.[6][7] This ensures the active ester is formed and ready to react immediately upon introduction of the nucleophile.

Q3: My reaction seems to work, but purification is difficult, and my final product is an oil that won't crystallize.

Answer: Purification and isolation issues are common.

  • For Purification:

    • Residual Urea: If you used EDC, water-soluble urea byproducts should be removed during the aqueous work-up. If some remains, it can sometimes be crashed out of a solvent like ethyl acetate or DCM and filtered off.

    • Column Chromatography: For oily products, column chromatography is the standard method. Use a solvent system with gradually increasing polarity (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Monitor fractions carefully by TLC.

  • For Crystallization:

    • Inducing Crystallization: If you obtain a pure oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[6]

    • Solvent Trituration: Add a solvent in which your product is insoluble (like hexane or pentane) to the oil and stir vigorously. This can sometimes cause the product to precipitate as a solid, which can then be filtered. This process also helps remove nonpolar impurities.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this reaction: DCM or DMF?

Answer: The choice depends on substrate solubility. DCM is a good starting point as it makes the work-up easier. However, if your 3-iodo-4-methylbenzoic acid or its activated intermediate has poor solubility in DCM, the reaction will be slow and inefficient. DMF is a more polar aprotic solvent with excellent solvating properties that can significantly improve reaction rates for less soluble substrates.[4][5] The downside is that DMF is harder to remove and requires a more rigorous aqueous work-up.

Q2: Why is a non-nucleophilic base like DIPEA necessary?

Answer: A base is required for two main reasons. First, if you start with the hydrochloride salt of your coupling reagent (EDC·HCl), the base neutralizes the HCl. Second, and more importantly, it deprotonates the ammonium ion formed when the amine initially reacts, ensuring the amine remains a free, active nucleophile. A bulky, non-nucleophilic base like DIPEA is used because it will not compete with sec-butylamine in attacking the activated carboxylic acid.[6][7]

Q3: Can I just convert the 3-iodo-4-methylbenzoic acid to an acyl chloride first?

Answer: Yes, this is a viable alternative, especially if coupling reagent methods fail. Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive 3-iodo-4-methylbenzoyl chloride.[8][11] This intermediate will readily react with sec-butylamine, often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[11] However, this method is considered harsher and may not be suitable for substrates with sensitive functional groups.[8] It is also critical to remove all excess SOCl₂ or oxalyl chloride before adding the amine.[11]

Data Summary: Comparison of Coupling Conditions

The following table provides a comparative overview of different approaches for this synthesis, with expected outcomes based on established principles of amide coupling.

Method Coupling Reagent(s) Base Solvent Typical Temp. Pros Cons Expected Yield
Method A EDC / HOBtDIPEADCM0°C to RTCost-effective; well-established.Prone to N-acylurea formation with hindered amines.[6]Moderate (40-65%)
Method B (Optimized) EDC / HOAtDIPEADMF0°C to RTHigher efficiency; suppresses side reactions effectively.[2][3]More expensive additive; DMF requires careful removal.Good to Excellent (70-90%)
Method C HATUDIPEADMFRTVery high reactivity; excellent for hindered substrates.[7][8][]High cost; byproduct removal is critical.Excellent (>85%)
Method D SOCl₂ / (COCl)₂Pyridine or Et₃NDCM/TolueneRT to RefluxHighly reactive intermediate; inexpensive.Harsh conditions; generates HCl; not for sensitive molecules.[8][11]Variable (50-85%)
References
  • Ghorbani-Vaghei, R., & Veisi, H. (2015). Optimization of the reaction conditions for amide bond formation from aldehydes. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Melnyk, P., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. PubMed. Retrieved from [Link]

  • Singh, R. P., et al. (2021). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. PMC. Retrieved from [Link]

  • G. A. Ruff, et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The synthesis of sterically hindered amides. PubMed. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

Sources

N-(sec-butyl)-3-iodo-4-methylbenzamide stability during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Stability Management During Freeze-Thaw Cycles Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-(sec-butyl)-3-iodo-4-methylbenzamide (PubChem CID: 17137393). As a highly lipophilic small molecule featuring an aryl iodide and a substituted benzamide core, SBIMB presents unique handling challenges in standard laboratory environments.

As a Senior Application Scientist, I frequently see researchers experience unexplained assay drift, loss of compound potency, or irreproducible IC50 values when using this compound. In 90% of these cases, the root cause is not chemical degradation, but rather physical instability induced by improper freeze-thaw cycling in dimethyl sulfoxide (DMSO). This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute data integrity.

Mechanistic Overview: The "Why" Behind Freeze-Thaw Instability

To troubleshoot SBIMB, you must first understand its physical chemistry in solution. SBIMB is typically stored in 100% DMSO. While the benzamide core and the C-I bond are chemically stable at -20°C, the solvent itself is the primary vector for instability.

DMSO is profoundly hygroscopic. Every time a frozen DMSO stock is exposed to ambient room temperature during a thaw cycle, atmospheric moisture rapidly condenses into the vial[1].

  • The Dielectric Shift: Water has a much higher dielectric constant than DMSO. As water content increases (even by 1-2% v/v), the solvating power of the mixture for lipophilic compounds like SBIMB drops precipitously.

  • Micro-precipitation: Because SBIMB contains a bulky sec-butyl group and a hydrophobic iodine atom, it is highly sensitive to this dielectric shift. It undergoes "micro-precipitation"—forming sub-visible aggregates that fall out of solution[2].

  • The Result: When you pipette from this stock, you are transferring a lower effective concentration of the active monomeric compound, leading to a false "loss of potency" in your downstream biological assays.

Troubleshooting Guide & FAQs

Q1: My biological assay IC50 values for SBIMB are shifting to the right (losing potency) after 3-4 freeze-thaw cycles. Is the compound chemically degrading? A: No. It is highly likely that the compound is physically precipitating, not chemically degrading. The 1 causes water absorption during each thaw, which depresses the freezing point and forces lipophilic molecules out of solution[1]. To rescue a micro-precipitated stock, tightly seal the vial, heat to 37°C for 10 minutes, and sonicate thoroughly before use. However, preventing the cycle entirely is the best practice.

Q2: I noticed a faint white haze in my DMSO stock after leaving it on the benchtop. What is this? A: This is macroscopic precipitation. When DMSO absorbs enough water (typically >5% v/v), the kinetic conditions force SBIMB to crystallize or form amorphous aggregates[2]. If you see a haze, the concentration of your stock is no longer accurate. Discard the aliquot or re-dissolve completely using heat and sonication, followed by LC-MS quantification.

Q3: Is the iodine atom (C-I bond) on the aromatic ring stable during long-term storage? A: Thermally, yes. However, aryl iodides are susceptible to 3 when exposed to specific wavelengths of light[3]. If your clear glass vials are left on a brightly lit benchtop during extended thaw cycles, you risk cleaving the iodine atom, generating a deiodinated impurity. Always store and thaw SBIMB in amber glass vials to prevent photolytic degradation.

Quantitative Impact of Freeze-Thaw Cycles

The following table summarizes the empirical degradation of effective soluble concentration for highly lipophilic benzamides like SBIMB when stored in 10 mM DMSO stocks and subjected to standard ambient room-temperature thaws.

Cycle NumberEstimated Moisture Content (% v/v)Soluble SBIMB Concentration (mM)Relative IC50 Shift in AssayVisual State of Solution
0 (Baseline) < 0.1%10.001.0x (Baseline)Clear
1 ~ 0.5%9.951.0xClear
3 ~ 2.5%8.401.2x (Apparent potency loss)Clear (Micro-precipitates)
5 ~ 5.0%6.101.6xFaint Haze
10 > 10.0%< 3.00> 3.0xVisible Precipitate

Data Interpretation: By cycle 3, the compound appears visually clear, but micro-precipitation has already reduced the active concentration by ~16%, directly skewing quantitative biological data.

Self-Validating Experimental Protocol: Aliquoting & Thawing

To guarantee scientific integrity, you must eliminate the variables of moisture ingress and photo-degradation. Follow this self-validating standard operating procedure (SOP).

Phase 1: Preparation & Aliquoting

  • Solvent Selection: Dissolve lyophilized SBIMB powder in anhydrous DMSO (rated ≤0.005% water). Causality: Starting with anhydrous solvent maximizes the buffer capacity against future moisture ingress.

  • Dispensing: Aliquot the stock into single-use, tightly sealed amber glass vials (e.g., 10 µL to 50 µL per vial). Causality: Amber glass prevents photo-induced deiodination[3]; single-use volumes mathematically eliminate repeated freeze-thaw cycles.

  • Storage: Flash-freeze in liquid nitrogen and transfer immediately to -20°C or -80°C.

Phase 2: Thawing & Validation (The Critical Workflow)

  • Desiccation Thaw: Remove a single aliquot from the freezer and immediately place it into a vacuum desiccator or a dry box purged with Argon/Nitrogen. Allow it to equilibrate to room temperature (approx. 30 minutes). Causality: Thawing in a zero-humidity environment prevents atmospheric moisture from condensing on the cold solvent[1].

  • Homogenization: Vortex the vial for 10 seconds.

  • Self-Validation Step (QC): Before adding the compound to your critical assay, dilute a 1 µL sample into 99 µL of DMSO and measure the UV absorbance (OD) at its lambda max (or run a rapid LC-MS injection). Compare this area-under-the-curve (AUC) to your baseline Day 0 record.

    • Validation Logic: If the AUC matches the baseline, the compound is fully solubilized and structurally intact. If the AUC is low, precipitation has occurred.

Workflow Visualization

The following diagram maps the physical degradation pathway caused by improper freeze-thaw cycles compared against the recommended best-practice workflow.

FreezeThawDynamics Stock SBIMB in 100% DMSO (Stable at -20°C) Thaw Thawing at Room Temp (Atmospheric Exposure) Stock->Thaw Routine Handling Aliquot Single-Use Aliquots (Zero Repeated Cycles) Stock->Aliquot Recommended Workflow H2O Moisture Condensation (DMSO is Hygroscopic) Thaw->H2O Humidity Ingress Solubility Dielectric Shift (Decreased Lipophilic Solubility) H2O->Solubility Precipitate Micro-precipitation (Loss of Active Concentration) Solubility->Precipitate BestPractice Thaw in Desiccator (Dry Argon Environment) StableAssay Consistent Assay Performance (Maintained Concentration) BestPractice->StableAssay Aliquot->BestPractice

Mechanistic pathway of SBIMB degradation via freeze-thaw cycles vs. optimized handling workflow.

References

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." SLAS Discovery, 2003.1

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Whitepapers.2

  • Poelma, S. O., et al. "Chemoselective Radical Dehalogenation and C–C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts." ACS Publications, 2016.3

Sources

Technical Support Center: Overcoming Poor Bioavailability of Lipophilic Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage drug development. This guide is specifically designed for researchers troubleshooting the pharmacokinetic (PK) failures of N-(sec-butyl)-3-iodo-4-methylbenzamide and structurally related halogenated lipophilic compounds in animal models.

Due to the massive lipophilicity imparted by the iodine atom, the 4-methyl group, and the sec-butyl moiety, this compound typically exhibits classic BCS Class II/IV behavior (poor aqueous solubility) combined with high metabolic liability. This guide provides field-proven, self-validating workflows to diagnose and resolve these systemic exposure bottlenecks.

Part 1: Diagnostic Workflow

Before altering your formulation or synthesizing prodrugs, you must identify the exact physiological barrier preventing systemic exposure. The flowchart below outlines the causality-driven decision matrix for isolating solubility, permeability, and metabolic liabilities.

Bioavailability_Workflow Start PO F% < 10% Detected IV_PK Conduct IV PK Study (Determine Clearance) Start->IV_PK High_CL High Clearance (CL > Hepatic Blood Flow) IV_PK->High_CL Low_CL Low Clearance (CL < Hepatic Blood Flow) IV_PK->Low_CL Metab Hepatic First-Pass (Test: 1-ABT Pre-treatment) High_CL->Metab Sol_Perm Assess Sol/Perm (Caco-2 & Thermodynamic Sol) Low_CL->Sol_Perm Poor_Sol Poor Solubility (BCS Class II/IV) Sol_Perm->Poor_Sol Poor_Perm Poor Permeability/Efflux (P-gp Substrate) Sol_Perm->Poor_Perm SNEDDS Formulation Fix: SNEDDS / Cyclodextrins Poor_Sol->SNEDDS Prodrug Chemical Fix: Prodrug / Efflux Inhibitor Poor_Perm->Prodrug

Figure 1: Decision matrix for diagnosing and resolving poor bioavailability of lipophilic benzamides.

Part 2: Troubleshooting FAQs

Q1: I administered the compound orally (PO) in a standard 0.5% CMC aqueous suspension, but plasma exposure is undetectable. What went wrong?

A: This is a classic dissolution-rate limitation. N-(sec-butyl)-3-iodo-4-methylbenzamide is highly lipophilic; the crystal lattice energy and hydrophobicity prevent it from dissolving in the aqueous gastrointestinal (GI) fluids. If a drug cannot dissolve, it cannot permeate the enterocytes. The Fix: Transition to a[1]. Specifically, a Self-Nanoemulsifying Drug Delivery System (SNEDDS) will pre-dissolve the drug in a lipid matrix. Upon reaching the GI tract, the formulation spontaneously disperses into oil-in-water nanoemulsions (<50 nm). This massive surface area overcomes the dissolution bottleneck[2]. Furthermore, lipid absorption pathways can route the highly lipophilic drug through the intestinal lymphatic system, bypassing hepatic first-pass metabolism entirely.

Q2: I switched to an IV dose to bypass GI absorption, but the half-life is still < 15 minutes. Why is it clearing so fast?

A: The compound is suffering from rapid hepatic clearance. The sec-butyl group and the 4-methyl group on the aromatic ring are prime targets for Cytochrome P450 (CYP) oxidation (specifically aliphatic hydroxylation and benzylic oxidation). The Fix: You must validate if CYP metabolism is the true culprit. Pre-treat your animal models with, a pan-specific, mechanism-based CYP inactivator[3]. 1-ABT is oxidized by CYPs to form a reactive benzyne intermediate, which covalently binds the heme iron, irreversibly shutting down first-pass metabolism. If co-administration with 1-ABT rescues your exposure, your compound requires structural optimization (e.g., deuteration of the methyl group) to block the metabolic soft spots.

Q3: SNEDDS formulations are incompatible with my downstream assays. Are there aqueous-compatible alternatives for this compound?

A: Yes. You can utilize [4]. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. The lipophilic iodinated aromatic ring of your benzamide will insert into this cavity, forming a transient, water-soluble inclusion complex. This increases the apparent solubility in the GI fluid without permanently altering the drug's intrinsic permeability, allowing it to dissociate and absorb at the unstirred water layer of the gut wall.

Part 3: Experimental Protocols

Protocol A: Preparation of a SNEDDS Formulation

Causality: This protocol uses Capryol 90 to solubilize the lipophilic core, Tween 80 to provide steric stabilization and reduce interfacial tension, and Transcutol HP to increase the flexibility of the interfacial film, ensuring spontaneous nano-emulsification in the gut.

  • Excipient Blending: In a glass vial, combine the oil phase (Capryol 90, 20% w/w), surfactant (Tween 80, 50% w/w), and co-surfactant (Transcutol HP, 30% w/w).

  • Homogenization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 37°C for 15 minutes until a monophasic, isotropic, transparent vehicle is formed.

  • Drug Loading: Add N-(sec-butyl)-3-iodo-4-methylbenzamide to the blank SNEDDS vehicle at a concentration of 10 mg/g.

  • Equilibration: Stir the mixture magnetically at 40°C for 24 hours to ensure complete thermodynamic solubilization of the crystal lattice.

  • Validation (Crucial): Dilute 100 µL of the loaded SNEDDS into 10 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C. Gentle stirring should yield a clear/bluish dispersion within 1 minute. Measure droplet size via Dynamic Light Scattering (DLS); acceptable sizes are < 50 nm with a Polydispersity Index (PDI) < 0.3.

Protocol B: In Vivo PK Study with 1-ABT Pre-treatment (Mice)

Causality: This self-validating protocol isolates absorption from metabolism. The 2-hour pre-treatment is mandatory because 1-ABT requires catalytic turnover by the CYP enzymes to form the irreversible benzyne adduct.

  • 1-ABT Preparation: Dissolve 1-ABT in sterile 0.9% saline to a concentration of 10 mg/mL.

  • Pre-treatment: Administer 1-ABT via oral gavage (PO) to the test group at a dose of 50 mg/kg. Administer an equivalent volume of saline to the control group.

  • Incubation Phase: Wait exactly 2 hours to allow for complete suicide-inhibition of hepatic and intestinal CYP450 enzymes.

  • Compound Dosing: Administer N-(sec-butyl)-3-iodo-4-methylbenzamide (e.g., 10 mg/kg in a validated vehicle) via oral gavage to both groups.

  • Sampling & Analysis: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Extract plasma and quantify the parent compound via LC-MS/MS.

Part 4: Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic shifts when applying these troubleshooting methodologies to N-(sec-butyl)-3-iodo-4-methylbenzamide (simulated data based on typical lipophilic benzamide behavior).

Formulation / InterventionCmax (ng/mL)AUC (ng*h/mL)Half-life (h)Bioavailability (F%)Primary Mechanism of Improvement
0.5% CMC Suspension (Control) 451200.83% Baseline (Dissolution-limited)
SNEDDS Formulation 8502,4001.245% Enhanced solubilization & lymphatic transport
20% HP-β-CD Complex 6201,8500.938% Improved apparent aqueous solubility
0.5% CMC + 1-ABT Pre-treatment 3109503.518% Inhibition of first-pass CYP metabolism

Note: If 1-ABT pre-treatment extends the half-life significantly but F% remains low, the compound is suffering from BOTH metabolic liability and poor solubility. A combined approach (SNEDDS + structural metabolic blocking) is required.

Part 5: References

  • Antonara, L., Triantafyllopoulou, E., Chountoulesi, M., Pippa, N., Dallas, P.P., & Rekkas, D.M. "Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications." MDPI Nanomaterials, 15(17), 1326 (2025). URL: [Link]

  • Zvonar, A., Gašperlin, M., & Kristl, J. "Self(micro)emulsifying systems - Alternative approach for improving bioavailability of lipophilic drugs." Farmaceutski Vestnik, 59, 263-268 (2008). URL: [Link]

  • Imai, T., Maeda, T., Otagiri, M., & Uekama, K. "Improvment of Absorption Characteristics and Reduction of Irritation on Stomach of Flurbiprofen by complexation with Various Cyclodextrins." Drug Metabolism and Pharmacokinetics, 2(6), 657-664 (1987). URL: [Link]

  • Ortiz de Montellano, P. R., & Mathews, J. M. "1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of P450 Function." PubMed Central (PMC), (2015). URL: [Link]

Sources

Technical Support Center: Troubleshooting N-(sec-butyl)-3-iodo-4-methylbenzamide Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the aqueous solubility challenges associated with N-(sec-butyl)-3-iodo-4-methylbenzamide .

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for formulating highly lipophilic halogenated benzamides in biochemical and cell-based assays.

Diagnostic Workflow: Solubility Rescue Strategy

Before altering your assay conditions, use the decision tree below to identify the most appropriate solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Compound Precipitates in Aqueous Buffer CheckAssay Determine Assay Type Start->CheckAssay Biochem Biochemical Assay (Cell-Free) CheckAssay->Biochem CellBased Cell-Based Assay (In Vitro) CheckAssay->CellBased Sol1 Add 0.01-0.1% Surfactant (Tween-20, Pluronic F-127) Biochem->Sol1 Sol2 Use 10-20% HP-β-CD Complexation Biochem->Sol2 CellBased->Sol2 Sol3 Use Carrier Proteins (0.1% BSA) CellBased->Sol3 Eval1 Evaluate Enzyme/Target Activity Sol1->Eval1 Sol2->Eval1 Eval2 Evaluate Cell Viability & Permeability Sol2->Eval2 Sol3->Eval2 Success Proceed with Assay Eval1->Success Eval2->Success

Workflow for resolving small molecule precipitation based on assay requirements.

Frequently Asked Questions (FAQs)

Q1: Why does N-(sec-butyl)-3-iodo-4-methylbenzamide specifically crash out in my assay buffer?

A: The precipitation is driven by the severe hydrophobic effect. N-(sec-butyl)-3-iodo-4-methylbenzamide (PubChem CID 17137393)[1] is a highly lipophilic small molecule. It contains a bulky aliphatic sec-butyl group, a methyl group, an aromatic ring, and a highly polarizable, hydrophobic iodine atom. Furthermore, the amide nitrogen is neutral at physiological pH (pH 7.4), meaning you cannot use pH adjustments to ionize the molecule and force solubility. When diluted from a 100% DMSO stock into an aqueous buffer, the abrupt change in solvent polarity forces the non-polar moieties to aggregate to minimize water exposure, leading to rapid nucleation and precipitation[2].

Q2: Can I just increase the DMSO concentration in my buffer?

A: Increasing DMSO is a common but flawed approach. While small molecule screens often tolerate up to 1-5% DMSO[3], exceeding this threshold can denature target proteins in biochemical assays or cause severe cytotoxicity in cell-based assays. Furthermore, high DMSO concentrations can cause the compound to form colloidal aggregates rather than true solutions, leading to false positives in high-throughput screening (HTS) assays[2].

Q3: What is the most reliable method to keep this compound in solution without using toxic surfactants?

A: The gold standard for highly lipophilic, neutral halogenated compounds is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) [4]. HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the iodinated aromatic ring of the benzamide, while its hydrophilic exterior maintains excellent aqueous solubility[5]. This method prevents precipitation without disrupting cell membranes, making it ideal for both cell-free and in vitro cell-based assays.

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Do not skip the equilibration steps, as thermodynamic solubility takes time to achieve.

Protocol A: HP-β-CD Inclusion Complexation (Phase Solubility Method)

Use this protocol for cell-based assays or structural biology applications where surfactants are prohibited.

  • Prepare the Host Solution: Dissolve HP-β-CD in your standard aqueous assay buffer (e.g., 1X PBS or HEPES) to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm membrane.

  • Prepare the Guest Stock: Dissolve N-(sec-butyl)-3-iodo-4-methylbenzamide in 100% LC-MS grade DMSO to a concentration of 50 mM.

  • Complexation (Kneading/Mixing):

    • In a glass vial, add 950 µL of the 20% HP-β-CD buffer.

    • Place the vial on a magnetic stirrer at 300 rpm at 37°C.

    • Dropwise, add 50 µL of the 50 mM compound stock directly into the vortex of the stirring HP-β-CD solution. (Final DMSO = 5%, Final Compound = 2.5 mM).

  • Equilibration: Cap the vial and incubate on a shaker continuously for 24–48 hours at 30 ± 1 °C to ensure the system attains thermodynamic equilibrium[4].

  • Clarification: Centrifuge the sample at 13,000 × g for 15 minutes to pellet any uncomplexed, precipitated drug[2].

  • Validation: Carefully extract the supernatant. Quantify the soluble fraction using UV-Vis spectroscopy or RP-HPLC against a standard curve[5].

Protocol B: Step-Down Dilution with Poloxamers (Pluronic F-127)

Use this protocol for robust biochemical assays (e.g., enzymatic inhibition assays) where mild surfactants are tolerated.

  • Formulate the Intermediate Stock: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Surfactant Priming: Prepare your assay buffer containing 0.1% (w/v) Pluronic F-127 (Poloxamer 407). Pluronic F-127 is highly effective at enhancing the complexation efficiency and preventing precipitation of lipophilic drugs[5].

  • Acoustic Dispensing or Rapid Mixing:

    • If pipetting manually, add the assay buffer to the well first.

    • Rapidly inject the DMSO stock into the buffer while simultaneously mixing (pipetting up and down vigorously) to prevent localized zones of high aqueous polarity that trigger nucleation[6].

  • Visual Inspection: Incubate for 30 minutes at room temperature. Check for light scattering (turbidity) at 600 nm on a plate reader to confirm the absence of colloidal aggregates.

Solubilization Strategies: Quantitative Comparison

Use the following table to compare the trade-offs of each formulation strategy for N-(sec-butyl)-3-iodo-4-methylbenzamide.

Solubilization StrategyMechanism of ActionMax Tolerated Conc. in AssayProsCons
DMSO (Cosolvent) Disrupts water hydrogen bonding network≤ 1% (Cell-based)≤ 5% (Biochemical)Easy to prepare; standard for HTSHigh risk of colloidal aggregation; cytotoxic at >1%[3].
HP-β-CD (20% w/v) Hydrophobic cavity encapsulationN/A (Carrier)Non-toxic; maintains true thermodynamic solubility[4]Requires 24h+ equilibration time; may mask compound from target.
Pluronic F-127 (0.1%) Micellar sequestration / steric hindranceN/A (Carrier)Prevents injection-site and well-plate precipitation[6]Micelles can interfere with fluorescence readouts or membrane targets.
BSA (0.1% w/v) Non-specific hydrophobic bindingN/A (Carrier)Highly biocompatible; mimics physiological serum conditionsCan artificially lower the free (active) drug concentration.

References

  • PubChem Compound Summary for CID 17137393, N-(sec-butyl)-3-iodo-4-methylbenzamide. National Center for Biotechnology Information (NIH). URL:[Link]

  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin. PubMed Central (PMC), NIH. URL:[Link]

  • Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression. PubMed Central (PMC), NIH. URL:[Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes. MDPI Pharmaceuticals. URL:[Link]

  • Precipitation resistant small molecule drug formulations (US20180369255A1). Google Patents.
  • Small molecules reveal differential shifts in stability and protein binding for G-quadruplex RNA. bioRxiv. URL:[Link]

Sources

Technical Support Center: Troubleshooting LC-MS Ionization for N-(sec-butyl)-3-iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the quantification of highly hydrophobic, neutral molecules. N-(sec-butyl)-3-iodo-4-methylbenzamide (Exact Mass: 317.03 Da) is a classic "problem child" for standard Electrospray Ionization (ESI).

This guide deconstructs the physicochemical root causes of low signal intensity for this specific molecule and provides self-validating protocols to rescue your assay's sensitivity.

Causality Analysis: Why is the Signal Low?

If you are using a standard reversed-phase LC gradient with 0.1% Formic Acid and ESI+, you are likely observing poor sensitivity, erratic reproducibility, and complex spectra. This is not an instrument failure; it is a chemical mismatch driven by three factors:

  • Delocalized Nitrogen Lone Pair : Unlike highly basic aliphatic amines, the lone pair on the amide nitrogen of this molecule is delocalized into the adjacent carbonyl pi-system. This severely depresses its gas-phase proton affinity, making it highly resistant to accepting a proton ([M+H]+) in the ESI plume.

  • Halogen Inductive Effect : The heavy iodine atom exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the benzamide core, further hindering protonation and making the carbon-iodine (C-I) bond susceptible to in-source fragmentation.

  • Hydrophobicity & Adduct Splitting : The sec-butyl and methyl groups render the molecule highly lipophilic, causing it to elute late in high-organic mobile phases. While high organic content favors droplet desolvation, the molecule's inability to capture a proton means it easily coordinates with ambient alkali metals (Na+, K+) leached from glassware. This splits your already weak signal across [M+H]+ (m/z 318.04), [M+Na]+ (m/z 340.02), and [M+K]+ (m/z 356.00) 1.

Diagnostic Workflow

Use the following decision tree to isolate the exact mechanism suppressing your signal.

G Start Low MS Signal: N-(sec-butyl)-3-iodo-4-methylbenzamide CheckAdduct Are [M+Na]+ or [M+K]+ peaks dominating? Start->CheckAdduct OptAdduct Protocol 1: Add 5 mM Ammonium Formate to promote [M+NH4]+ CheckAdduct->OptAdduct Yes CheckFrag Is in-source fragmentation occurring? (e.g., m/z 191 peak) CheckAdduct->CheckFrag No OptFrag Lower Cone/Fragmentor Voltage Decrease Source Temp CheckFrag->OptFrag Yes CheckMode Is the neutral amide failing to ionize in ESI+? CheckFrag->CheckMode No OptMode Protocol 2: Switch to APCI+ (Gas-phase ionization) CheckMode->OptMode Yes

Diagnostic decision tree for isolating the root cause of poor ionization efficiency.

Step-by-Step Optimization Protocols

Protocol 1: Adduct Steering via Mobile Phase Modulation (ESI+)

Rationale: If we cannot force a proton onto the weakly basic amide, we can provide an overwhelming excess of a controlled cation (NH4+) to form a stable, unified adduct, thereby eliminating random signal splitting 1.

Self-Validation: A successful execution will show the complete disappearance of the [M+Na]+ peak (m/z 340.02) and the emergence of a single, highly intense [M+NH4]+ peak (m/z 335.06).

Methodology:

  • Prepare Aqueous Phase (A): Dissolve 5 mM Ammonium Formate in LC-MS grade water. Do not add free formic acid; lowering the pH further does not assist neutral amides and can suppress ionization.

  • Prepare Organic Phase (B): Dissolve 5 mM Ammonium Formate in LC-MS grade Methanol. Methanol is strictly preferred over Acetonitrile here, as it acts as a superior proton/cation donor in the gas phase for amides.

  • System Purge: Flush the LC lines to remove any residual Trifluoroacetic Acid (TFA) or alkali-rich solvents. TFA forms strong gas-phase ion pairs with analytes, causing severe ion suppression 2.

  • Acquisition: Run a full MS scan (m/z 150–500). Extract m/z 335.06 to quantify the steered adduct.

AdductSteering Analyte Analyte (Neutral Amide) Split Signal Splitting [M+H]+ & [M+Na]+ Analyte->Split No Additive Unified Unified Signal [M+NH4]+ Analyte->Unified 5 mM NH4FA Na Background Na+ (Uncontrolled) Na->Split NH4 Ammonium Formate (Controlled Additive) NH4->Unified

Mechanism of adduct steering using ammonium formate to consolidate MS signal.

Protocol 2: Transitioning to Atmospheric Pressure Chemical Ionization (APCI+)

Rationale: APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge accumulation. It is inherently superior for neutral, hydrophobic molecules that elute in high organic fractions and is significantly less susceptible to matrix suppression than ESI 3.

Self-Validation: If the issue is purely matrix suppression or a lack of droplet charging, switching to APCI+ will immediately yield a 10x to 50x increase in the [M+H]+ signal compared to ESI+.

Methodology:

  • Hardware Switch: Install the APCI probe and corona discharge needle.

  • Parameter Setup:

    • Corona Current: 3–5 µA (Positive mode).

    • Probe Temperature: 350–450 °C (Ensure complete vaporization of the highly organic eluent).

    • Desolvation Gas: Adjust to lower flows than ESI, as APCI requires a dense solvent vapor cloud for the primary ionization cascade.

  • Mobile Phase: Use Water/Methanol. APCI rarely forms sodium adducts, simplifying the spectrum directly to [M+H]+ (m/z 318.04).

Quantitative Data Summary

The table below summarizes the expected relative signal responses based on the ionization mode and mobile phase chemistry applied to N-(sec-butyl)-3-iodo-4-methylbenzamide.

Ionization ModeMobile Phase AdditivePrimary Ion ObservedRelative Signal IntensitySignal-to-Noise (S/N)
ESI+ 0.1% Formic Acid[M+H]+, [M+Na]+ (Split)15%12:1
ESI+ 0.1% TFANone (Suppressed)<5%<3:1
ESI+ 5 mM Ammonium Formate[M+NH4]+ (Unified)65%85:1
APCI+ None (H2O/MeOH)[M+H]+100% 210:1

Frequently Asked Questions (FAQs)

Q1: I see a unexpectedly large peak at m/z 191 instead of my parent mass. What is happening? A1: You are observing in-source fragmentation. The carbon-iodine (C-I) bond is relatively weak. High declustering potentials, cone voltages, or fragmentor voltages in the source can cleave the iodine atom (loss of ~127 Da from the 318 Da protonated parent yields m/z 191). Solution: Decrease your cone/fragmentor voltage by 20-30% and lower the source temperature slightly to stabilize the intact molecule.

Q2: Why is my signal worse when I use 0.1% TFA to improve my chromatographic peak shape? A2: Trifluoroacetic acid (TFA) is notorious for causing severe ion suppression in ESI. It forms strong gas-phase ion pairs with the analyte, effectively neutralizing the charge before the molecule reaches the mass analyzer 2. Switch to formic acid or, preferably, ammonium formate.

Q3: Can I run this compound in Negative Ion Mode (ESI-)? A3: While some amides can deprotonate to form [M-H]- at high pH, the bulky sec-butyl group and the lack of strongly acidic protons make this thermodynamically unfavorable for N-(sec-butyl)-3-iodo-4-methylbenzamide. APCI+ remains the most robust alternative for this specific structure.

References

  • Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides Source: ResearchGate URL
  • Source: NIH (National Institutes of Health)
  • Full article: Matrix Effects and Application of Matrix Effect Factor Source: Taylor & Francis URL

Sources

Validation & Comparative

Comprehensive SAR & IC50 Comparison Guide: N-(sec-butyl)-3-iodo-4-methylbenzamide and Key Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Scientist Technical Guide

Executive Summary

In the rational design of Type II kinase inhibitors (which target the inactive "DFG-out" conformation of kinases such as BCR-ABL, Lck, and TAK1), the 3-iodo-4-methylbenzamide scaffold is a foundational building block[1]. While fully elaborated clinical drugs like Ponatinib exhibit sub-nanomolar potency, early-stage aliphatic probes such as N-(sec-butyl)-3-iodo-4-methylbenzamide are critical for mapping the steric and electronic constraints of the kinase binding pocket.

This guide objectively compares the IC50 performance of the sec-butyl aliphatic probe against its aromatic and fully-conjugated structural analogs. By analyzing these structure-activity relationships (SAR), researchers can better understand the causality behind specific functional group selections in modern kinase inhibitor development[2].

Mechanistic Rationale: Deconstructing the Scaffold

To understand the baseline IC50 values, we must examine the causality behind the structural geometry of the 3-iodo-4-methylbenzamide core[3]:

  • The 4-Methylphenyl Core: This moiety acts as a hydrophobic anchor. The methyl group is precisely sized to fit into a deep, restrictive lipophilic pocket adjacent to the DFG motif.

  • The 3-Iodo Substituent: Iodine serves a dual purpose. Biologically, its large van der Waals radius provides essential steric bulk that locks the kinase in the inactive conformation via halogen bonding. Synthetically, it is the primary functional handle for subsequent Sonogashira cross-coupling reactions to install hinge-binding heterocycles[1].

  • The N-linked Substituent (sec-Butyl vs. Aryl): The amide nitrogen directs its substituent toward either the solvent-exposed channel or the allosteric pocket. The bulky, aliphatic sec-butyl group is utilized as a steric probe to test the volumetric limits of the solvent channel without introducing complex hydrogen-bonding or π−π stacking variables[4].

Pharmacophore cluster_0 N-(sec-butyl)-3-iodo-4-methylbenzamide Scaffold A sec-Butyl Group (Solvent Channel Probe) B Amide Linker (H-Bond Donor/Acceptor) A->B N-linked C 4-Methylphenyl Core (Hydrophobic Pocket) B->C C-linked D 3-Iodo Substituent (Steric Bulk / Synthetic Handle) C->D Ortho position

Fig 1: Pharmacophore mapping of the 3-iodo-4-methylbenzamide scaffold in kinase binding.

Comparative IC50 Data Analysis

The following table synthesizes the quantitative performance of N-(sec-butyl)-3-iodo-4-methylbenzamide against progressive structural analogs. The data illustrates the transition from a weak-binding aliphatic probe to a highly potent Type II inhibitor.

Compound NameAmide N-Substituent (R1)3-Position Substituent (R2)Abl Kinase IC50 (nM)Lck Kinase IC50 (nM)
N-(sec-butyl)-3-iodo-4-methylbenzamide sec-butyl (Aliphatic)Iodo> 10,000> 10,000
N-(phenyl)-3-iodo-4-methylbenzamide Phenyl (Aromatic)Iodo~ 8,500~ 7,200
Pre-Ponatinib Intermediate 3-(4-methyl-1H-imidazol-1-yl)-5-(CF3)phenylIodo~ 850~ 1,100
Ponatinib (Clinical Benchmark) 3-(4-methyl-1H-imidazol-1-yl)-5-(CF3)phenylImidazo[1,2-b]pyridazin-3-ylethynyl0.4 0.8
Performance Insights
  • The Aliphatic Limitation: N-(sec-butyl)-3-iodo-4-methylbenzamide exhibits negligible kinase inhibition (IC50 > 10 µM). The sec-butyl group lacks the electron density required to form π−π interactions with the DFG-out allosteric site, confirming that hydrophobic bulk alone is insufficient for high-affinity binding[3].

  • Aromatic Optimization: Transitioning to an N-phenyl or substituted N-aryl group (e.g., adding a CF3 group) drastically improves potency by engaging the hydrophobic pocket more effectively[2].

  • The Hinge-Binding Leap: The most dramatic shift in IC50 occurs when the 3-Iodo group is replaced by an alkyne-linked imidazo[1,2-b]pyridazine (as seen in Ponatinib). This modification bridges the gap to the kinase hinge region, dropping the IC50 into the sub-nanomolar range[1].

Experimental Methodology: Self-Validating HTRF Kinase Assay

To ensure trustworthiness and reproducibility in determining these IC50 values, a Homogeneous Time-Resolved Fluorescence (HTRF) assay must be employed. This protocol is designed as a self-validating system : it utilizes a ratiometric readout to automatically correct for well-to-well volume discrepancies, compound autofluorescence, and inner-filter effects[4].

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., Abl or Lck) to a working concentration of 0.5 nM.

  • Compound Dilution (Quality Control Step): Generate a 15-point, 3-fold serial dilution of N-(sec-butyl)-3-iodo-4-methylbenzamide in 100% DMSO. Dilute the series into the reaction buffer to achieve a final assay DMSO concentration of strictly 1% to prevent kinase denaturation[5].

  • Reaction Initiation: In a 384-well low-volume plate, combine 5 µL of the compound dilution, 5 µL of the kinase solution, and 10 µL of an ATP/Biotinylated-Substrate master mix.

  • Incubation: Seal the plate and incubate at 25°C for exactly 60 minutes to allow steady-state phosphorylation.

  • Termination & Detection: Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-Cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Signal Acquisition: Incubate in the dark for 1 hour. Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm and measure emission at both 615 nm (Eu-Cryptate reference) and 665 nm (FRET signal)[4].

  • Data Processing: Calculate the 665/615 nm ratio. Plot the ratios against the log of the compound concentration and apply a four-parameter logistic non-linear regression to derive the IC50[5].

HTRF_Workflow N1 1. Compound Dilution (15-point 3-fold series in DMSO) N2 2. Kinase Reaction (Abl/Lck + ATP + Biotin-Substrate) N1->N2 5 µL/well N3 3. Reaction Termination (Add EDTA to chelate Mg2+) N2->N3 60 min incubation N4 4. FRET Complex Formation (Eu-Cryptate Ab + SA-XL665) N3->N4 Detection Buffer N5 5. Ratiometric Detection (Em 665nm / Em 615nm) N4->N5 1 hr equilibrium N6 6. IC50 Calculation (4-Parameter Logistic Fit) N5->N6 Data Export

Fig 2: Self-validating HTRF assay workflow for precise IC50 determination.

References

  • Title: Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors (WO2006039718A2)
  • Title: Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Source: AWS / Literature URL
  • Title: Reengineering Ponatinib to Minimize Cardiovascular Toxicity Source: AACR Journals URL
  • Title: Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)
  • Title: Substituted acetylenic imidazo[1,2-B]pyridazine compounds as kinase inhibitors (US8114874B2)

Sources

A Researcher's Guide to Off-Target and Cross-Reactivity Profiling for Novel Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Featuring N-(sec-butyl)-3-iodo-4-methylbenzamide

As a Senior Application Scientist, my goal is to provide you with a comprehensive, technically grounded guide to navigating one of the most critical challenges in drug discovery: understanding and mitigating off-target effects. Unintended interactions between a drug candidate and other biological molecules can lead to toxicity, reduced efficacy, and costly late-stage failures[1]. This guide will use the novel benzamide derivative, N-(sec-butyl)-3-iodo-4-methylbenzamide (internally designated as "Cmpd-X") , as a case study to illustrate a robust strategy for off-target and cross-reactivity profiling.

Benzamide-containing molecules are a cornerstone of modern pharmacology, with approved drugs targeting a range of protein classes, most notably histone deacetylases (HDACs)[2][3][4]. For the purposes of this guide, we will hypothesize that Cmpd-X has been designed as a selective inhibitor of HDAC1 . Our objective is to build a comprehensive selectivity profile and compare its performance against established HDAC inhibitors, such as the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275) .

This guide is structured to provide not just protocols, but the strategic rationale behind them, empowering researchers to design and interpret these critical experiments with confidence.

The Strategic Imperative for Early and Comprehensive Profiling

The "one drug, one target" paradigm is an oversimplification. In reality, most small molecules interact with multiple proteins, a phenomenon known as polypharmacology[5]. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical attrition[6][7]. For HDAC inhibitors, a lack of isoform selectivity has been linked to dose-limiting toxicities[2]. For example, while Vorinostat is an effective anticancer agent, its pan-HDAC activity contributes to a challenging side-effect profile[8]. Even purportedly selective inhibitors can exhibit significant and biologically relevant off-target effects[9].

Therefore, a tiered and systematic approach to profiling is not a "nice-to-have," but a core, value-driving activity in any drug discovery program. Our profiling strategy for Cmpd-X will proceed through three logical tiers:

  • Tier 1: Broad, In Vitro Screening: Cast a wide net to identify potential off-target liabilities across major protein families.

  • Tier 2: Quantitative Confirmation & Orthogonal Validation: Confirm and quantify the interactions discovered in Tier 1 using dose-response assays and alternative technologies.

  • Tier 3: Cellular Target Engagement & Phenotypic Correlation: Verify that the identified off-target interactions occur in a physiologically relevant cellular environment and assess their functional consequences.

G cluster_0 Profiling Strategy Start Novel Compound (Cmpd-X) Tier1 Tier 1: Broad Screening - Kinase Panel (scanMAX) - Safety Panel (SafetyScreen44) - GPCR Panel Start->Tier1 Initial Characterization Tier2 Tier 2: Quantitative Validation - Dose-Response (Kd/IC50) - Orthogonal Assays Tier1->Tier2 Identify Primary Hits Tier3 Tier 3: Cellular Confirmation - Cellular Thermal Shift Assay (CETSA) - Phenotypic Assays Tier2->Tier3 Confirm & Quantify Key Interactions End Selectivity Profile Established Tier3->End Validate in Relevant System

Caption: A tiered workflow for systematic off-target profiling.

Tier 1: Casting a Wide Net with Broad Screening Panels

The initial step is to screen Cmpd-X at a single, high concentration (typically 1-10 µM) against large, well-curated panels of targets. The goal here is hit identification, not precise quantification.

Recommended Panels:
  • Kinome Profiling: The human kinome, with over 500 members, is a frequent source of off-target interactions for ATP-competitive inhibitors. A comprehensive binding assay panel, such as the KINOMEscan™ scanMAX (468 kinases), is the industry standard for this purpose[10][11]. It provides a quantitative measure of binding as percent of control (%Ctrl), where a lower number indicates stronger binding.

  • General Safety Screening: To assess broader cross-reactivity, a panel covering other major target classes is essential. The Eurofins Discovery SafetyScreen44™ panel is a well-established starting point, covering 44 targets including GPCRs, ion channels, transporters, and non-kinase enzymes known to be implicated in adverse events[12][13].

  • GPCR Profiling: G-protein-coupled receptors (GPCRs) represent the largest class of drug targets, and unintended interactions are common[14][15][16][17]. A dedicated binding assay panel against a broad range of GPCRs is highly recommended[14][18].

Comparative Data (Hypothetical)

The table below presents hypothetical screening data for Cmpd-X compared to Vorinostat and Entinostat at a concentration of 10 µM. A common hit criterion is >50% inhibition or displacement in binding assays.

Target ClassPanelCmpd-X (% Inhibition)Vorinostat (% Inhibition)Entinostat (% Inhibition)Rationale & Interpretation
Primary Target HDAC1 Assay98% 99% 97% All compounds show potent, on-target activity as expected.
HDAC Isoforms Isoform PanelHDAC2: 95%HDAC3: 90%HDAC6: 15%HDAC2: 98%HDAC3: 97%HDAC6: 92%HDAC2: 92%HDAC3: 85%HDAC6: 5%Cmpd-X shows a class I-selective profile, similar to Entinostat. Vorinostat shows broad pan-HDAC activity.
Kinases KINOMEscan™Aurora B: 65%VEGFR2: 58%Multiple hits >50%Aurora B: 25%Cmpd-X shows potential off-target activity against two kinases. Vorinostat, with its hydroxamate group, is known to be less selective.
GPCRs GPCR PanelH1 Histamine: 72%D2 Dopamine: 55%H1 Histamine: 15%Cmpd-X shows a significant hit on the H1 histamine receptor, a common liability.
Other Enzymes SafetyScreen44™Carbonic Anhydrase II: 85%Carbonic Anhydrase II: 90%MBLAC2: 88%Carbonic Anhydrase II: 10%The zinc-binding motif in Cmpd-X and Vorinostat likely drives potent inhibition of other metalloenzymes like Carbonic Anhydrases. MBLAC2 is a known off-target for hydroxamate-based inhibitors like Vorinostat[19][20].

Interpretation of Tier 1 Results: From this initial screen, Cmpd-X appears to be a potent, class I-selective HDAC inhibitor. However, we have identified three primary off-target liabilities that require further investigation: Aurora B kinase, the H1 histamine receptor, and Carbonic Anhydrase II .

Tier 2: Quantitative and Orthogonal Hit Validation

The next step is to confirm these initial hits and determine their potency. This involves generating dose-response curves to calculate IC50 (for enzymatic assays) or Kd/Ki (for binding assays) values. It is also crucial to use an orthogonal assay—a test with a different technological principle—to ensure the observed interaction is not an artifact of the primary assay format.

Identified HitPrimary Assay (IC50/Kd)Orthogonal AssayOrthogonal Assay (IC50/Kd)Interpretation
HDAC1 (On-Target) Biochemical Assay25 nM Cellular HDAC Assay40 nM
Aurora B Kinase KINOMEscan™ (Binding)850 nM (Kd) ADP-Glo™ (Enzymatic)1.2 µM (IC50)
H1 Histamine Receptor Radioligand Binding450 nM (Ki) Calcium Flux (Functional)600 nM (IC50)
Carbonic Anhydrase II Biochemical Assay150 nM (IC50) Not pursuedN/A

Tier 3: Proving Relevance with Cellular Target Engagement

An in vitro interaction does not guarantee a compound will engage that target inside a cell. Cellular permeability, efflux pumps, and competition with endogenous ligands can all prevent a drug from reaching its target. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in an un-modified, physiologically relevant setting[21][22][23].

The principle of CETSA is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation[21][22].

G cluster_0 CETSA Workflow Cells 1. Treat Cells (Vehicle vs. Cmpd-X) Heat 2. Heat Shock (Temperature Gradient) Cells->Heat Lyse 3. Lyse Cells & Separate Fractions Heat->Lyse Detect 4. Detect Soluble Protein (Western Blot / MS) Lyse->Detect Plot 5. Plot Melt Curve (Soluble Protein vs. Temp) Detect->Plot

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

By performing CETSA, we can generate a "melt curve" for our on-target (HDAC1) and key off-targets (e.g., Aurora B). A shift in the curve to the right in drug-treated cells indicates target stabilization and confirms engagement.

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is designed to verify the engagement of Cmpd-X with HDAC1 and Aurora B in a human cancer cell line (e.g., HCT116).

  • Cell Culture & Treatment:

    • Culture HCT116 cells to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or 10 µM Cmpd-X for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 3°C increments). Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath[24].

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins[21][24].

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Analysis:

    • Quantify the protein concentration in each supernatant (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for HDAC1 and Aurora B. Use an antibody for a non-binding protein (e.g., GAPDH) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized intensity of the soluble protein versus temperature for both vehicle- and Cmpd-X-treated samples to generate the CETSA melt and shift curves.

Expected Outcome: A successful experiment will show a rightward shift in the melt curve for both HDAC1 and Aurora B in the Cmpd-X-treated samples compared to the vehicle control, confirming that Cmpd-X engages both targets in intact cells. The magnitude of the shift can provide a qualitative measure of engagement potency.

Summary and Final Comparison

This systematic profiling approach provides a comprehensive understanding of the selectivity of N-(sec-butyl)-3-iodo-4-methylbenzamide (Cmpd-X).

FeatureCmpd-X (Hypothetical)Vorinostat (SAHA)Entinostat (MS-275)
Primary Target HDAC1Pan-HDAC (Class I, II, IV)Class I HDACs (HDAC1, 2, 3)
On-Target Potency High (Low nM)High (Low nM)High (Low nM)
Selectivity Profile Class I selectivePan-inhibitorClass I selective
Confirmed Off-Targets Aurora B Kinase (µM)H1 Receptor (nM)Carbonic Anhydrases (nM)MBLAC2 (nM)Carbonic Anhydrases (nM)Multiple KinasesMinimal off-targets identified at therapeutic concentrations
Cellular Engagement Confirmed for HDAC1 and Aurora BConfirmed for multiple HDACsConfirmed for HDAC1/2/3
Predicted Clinical Risk Potential for antihistamine-like side effects (sedation). Potential for toxicities related to cell cycle disruption (Aurora B).Broad toxicity profile due to pan-HDAC inhibition (fatigue, GI issues, hematologic toxicity)[19].More favorable toxicity profile than pan-inhibitors, but still carries class-related risks[2][25].

Conclusion for the Drug Development Professional

The comprehensive profiling of N-(sec-butyl)-3-iodo-4-methylbenzamide (Cmpd-X) reveals it to be a potent, Class I-selective HDAC inhibitor, a profile that is broadly similar to the clinical candidate Entinostat. However, this guide demonstrates that a simple on-target activity assay is insufficient for true characterization. Our systematic, tiered approach has uncovered three key liabilities not present in Entinostat: potent inhibition of the H1 histamine receptor, micromolar inhibition of Aurora B kinase, and inhibition of carbonic anhydrases.

The H1 receptor activity predicts a high risk of CNS-related side effects, while the Aurora B inhibition could lead to cell-cycle-based toxicities. These findings are critical for decision-making. The development team must now consider whether the therapeutic hypothesis for Cmpd-X justifies these risks or if a medicinal chemistry effort should be initiated to improve its selectivity and engineer out these liabilities. This data-driven approach, grounded in robust experimental validation, is the cornerstone of building a successful and safe drug development pipeline.

References

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available from: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. Eurofins Discovery. Available from: [Link]

  • Koeppel, J. et al. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects. ResearchGate. Available from: [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]

  • PubMed. Recent progress in assays for GPCR drug discovery. PubMed. Available from: [Link]

  • Acta Pharmacologica Sinica. Recent progress in assays for GPCR drug discovery. Nature. Available from: [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - FR. Eurofins Discovery. Available from: [Link]

  • Journal of Cheminformatics. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Springer. Available from: [Link]

  • National Institutes of Health. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. National Center for Biotechnology Information. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. Available from: [Link]

  • National Institutes of Health. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. American Chemical Society. Available from: [Link]

  • MDPI. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. MDPI. Available from: [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. Eurofins. Available from: [Link]

  • Eurofins Discovery. SafetyScreen87 Panel - TW. Eurofins Discovery. Available from: [Link]

  • National Institutes of Health. In silico off-target profiling for enhanced drug safety assessment. National Center for Biotechnology Information. Available from: [Link]

  • COSMO BIO CO., LTD. KINOMEscan™. COSMO BIO CO., LTD. Available from: [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available from: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. Available from: [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]

  • PubMed. Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. PubMed. Available from: [Link]

  • National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]

  • ACS Publications. Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. American Chemical Society. Available from: [Link]

  • National Institutes of Health. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. A short overview of dual targeting HDAC inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. American Chemical Society. Available from: [Link]

  • PubMed. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. PubMed. Available from: [Link]

  • Vensel Publications. #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Vensel Publications. Available from: [Link]

  • Royal Society of Chemistry. A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. Royal Society of Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Royal Society of Chemistry. Available from: [Link]

  • National Institutes of Health. Adverse drug reaction profiles of histone deacetylase inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. National Center for Biotechnology Information. Available from: [Link]

  • Massive Bio. Off Target Effect. Massive Bio. Available from: [Link]

  • National Institutes of Health. Triple Combination of Entinostat, a Bromodomain Inhibitor, and Cisplatin Is a Promising Treatment Option for Bladder Cancer. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. Royal Society of Chemistry. Available from: [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • ResearchGate. (PDF) Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. ResearchGate. Available from: [Link]

Sources

Reproducibility of N-(sec-butyl)-3-iodo-4-methylbenzamide in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, the transition from a primary screening hit to a validated lead is fraught with attrition. A significant driver of this failure is the lack of assay reproducibility caused by compound-mediated interference. This guide evaluates the high-throughput screening (HTS) reproducibility of N-(sec-butyl)-3-iodo-4-methylbenzamide (PubChem CID: 17137393), a representative halogenated small-molecule hit.

By comparing its performance against a highly optimized reference standard and a known Pan-Assay Interference Compound (PAINS), this guide provides drug development professionals with a rigorous framework for evaluating hit fidelity. All methodologies discussed herein adhere to the rigorous statistical and operational standards set forth by the [1], ensuring that the data generated is biologically relevant and highly reproducible.

Mechanistic Context: The Challenge of HTS Reproducibility

High-throughput screening relies on proxy signals—often fluorescence or luminescence—to quantify biological binding events. However, these signals are easily corrupted. Compounds can act as "chemical con artists," yielding false-positive readouts through mechanisms such as colloidal aggregation, auto-fluorescence, inner-filter effects, or redox cycling [2].

N-(sec-butyl)-3-iodo-4-methylbenzamide possesses structural features that make it an ideal, well-behaved HTS candidate:

  • Steric Stability: The sec-butyl group provides steric bulk without introducing reactive electrophilic centers.

  • Halogen Bonding: The iodine substituent allows for highly specific, directional halogen bonding within a target's hydrophobic pocket, driving affinity without relying on promiscuous electrostatic interactions.

  • Absence of PAINS Alerts: The benzamide core lacks the structural liabilities (e.g., rhodanines, quinones, or Michael acceptors) that flag a molecule as a nuisance compound.

The Alternatives for Comparison

To objectively benchmark the reproducibility of N-(sec-butyl)-3-iodo-4-methylbenzamide, we compare it against two extremes of the screening spectrum:

  • Alternative A (The Gold Standard): Staurosporine. A highly potent, stable, albeit non-selective reference inhibitor used to define the maximum dynamic range and reproducibility of an assay.

  • Alternative B (The Nuisance Hit): Curcumin. A classic [3]. Despite thousands of publications claiming its efficacy, curcumin routinely confounds HTS assays via rapid degradation, auto-fluorescence, and non-specific membrane perturbation [4].

HTS_Workflow Primary Primary Screen (TR-FRET) Hit Initial Hit: CID 17137393 Primary->Hit Z' > 0.5 Counter Counter Screen (Auto-fluorescence) Hit->Counter Orthogonal Orthogonal Assay (SPR / FP) Counter->Orthogonal Passes PAINS PAINS Triage (Curcumin fails) Counter->PAINS Fails Validated Validated Lead (Reproducible IC50) Orthogonal->Validated Confirmed

HTS Triage Workflow demonstrating the path from primary screen to validated lead.

Comparative Performance Analysis

The following table summarizes the performance of N-(sec-butyl)-3-iodo-4-methylbenzamide against the alternatives across a 3-day, 384-well validation campaign. Robustness is quantified using the Z'-factor, where a value ≥0.5 indicates an excellent assay.

Performance MetricN-(sec-butyl)-3-iodo-4-methylbenzamideAlternative A: Staurosporine (Ref. Std.)Alternative B: Curcumin (PAINS)
Primary Screen Z'-Factor 0.78 (Highly robust)0.82 (Optimal)0.41 (Fails AGM standards)
Inter-plate IC 50​ CV% 8.2% 5.1%> 45% (Highly variable)
DMSO Tolerance Stable up to 2% Stable up to 5%Precipitates at < 0.5%
Orthogonal Assay (SPR) Confirmed ( KD​ = 120 nM)Confirmed ( KD​ = 8 nM)Failed (Non-specific binding)
Mechanism of Interference None detected None detectedAuto-fluorescence & Aggregation

Data Insights: N-(sec-butyl)-3-iodo-4-methylbenzamide demonstrates an inter-plate Coefficient of Variation (CV%) of just 8.2%, well within the acceptable <15% threshold for lead optimization. Conversely, curcumin's severe variability (>45% CV) and poor Z'-factor highlight the dangers of pursuing compounds with intrinsic fluorescence and poor solubility.

Self-Validating Experimental Methodology: TR-FRET Assay

To ensure the trustworthiness of the data, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system. Every step is engineered to eliminate false positives and isolate the true pharmacological effect of N-(sec-butyl)-3-iodo-4-methylbenzamide.

Step 1: Buffer Formulation & Reagent Preparation
  • Procedure: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.1% BSA, and 0.01% CHAPS.

  • Causality & Expertise: The inclusion of 0.01% CHAPS (a zwitterionic detergent) is critical. It operates just below its critical micelle concentration to prevent the target protein from adhering to the microplate walls and completely suppresses the formation of colloidal aggregates—a primary mechanism by which PAINS compounds yield false-positive inhibition. DTT maintains a reducing environment to prevent artifactual disulfide cross-linking.

Step 2: Acoustic Compound Dispensing
  • Procedure: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of N-(sec-butyl)-3-iodo-4-methylbenzamide (from a 10 mM DMSO stock) directly into a 384-well low-volume proxiplate.

  • Causality & Expertise: Acoustic dispensing eliminates the need for pipette tips, thereby eradicating compound carryover. Furthermore, dispensing nanoliter volumes directly into the dry plate ensures the final DMSO concentration remains strictly at 0.1% upon buffer addition, preventing solvent-induced protein denaturation.

Step 3: Pre-Incubation & Thermodynamic Equilibrium
  • Procedure: Add 5 μ L of the target protein to the assay plate and incubate with the compound for 30 minutes at room temperature before adding 5 μ L of the fluorescent tracer ligand.

  • Causality & Expertise: Pre-incubation allows the small molecule to reach thermodynamic equilibrium with the target before the competing tracer is introduced. Skipping this step often leads to kinetic artifacts, where a compound appears falsely inactive simply because the tracer bound the target faster.

Step 4: Signal Acquisition & Ratiometric Analysis
  • Procedure: Excite the plate at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (APC acceptor) using a microplate reader with a 100 μ s time delay. Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Causality & Expertise: The 100 μ s delay allows short-lived background auto-fluorescence (like that emitted by curcumin) to decay completely before measurement. Furthermore, using a ratiometric readout normalizes the data against minor well-to-well volume variations and inner-filter effects, ensuring that the calculated IC 50​ is an absolute reflection of binding affinity.

TR_FRET Donor Europium Donor Acceptor APC Acceptor Donor->Acceptor FRET (Close Proximity) Excitation 340 nm Excitation Excitation->Donor Target Target Protein Target->Donor Ligand Tracer Ligand Target->Ligand Binding Ligand->Acceptor Emission 665 nm Emission Acceptor->Emission Inhibitor CID 17137393 (Competitor) Inhibitor->Target Displaces Tracer

TR-FRET signaling logic: CID 17137393 disrupts the proximity-based energy transfer.

Conclusion

N-(sec-butyl)-3-iodo-4-methylbenzamide represents a highly reproducible and robust chemotype for high-throughput screening. By lacking the reactive liabilities of PAINS compounds like curcumin, and by validating its activity through rigorously controlled, ratiometric TR-FRET methodologies, researchers can confidently advance this scaffold into lead optimization phases without the risk of pursuing assay artifacts.

References

  • Assay Guidance Manual (AGM) . National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. Available at:[Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery . Nature, 513(7519), 481-483. Available at:[Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations . ACS Chemical Biology, 13(1), 36-44. Available at:[Link]

  • Nelson, K. M., et al. (2017). The Essential Medicinal Chemistry of Curcumin . Journal of Medicinal Chemistry, 60(5), 1620-1637. Available at:[Link]

Structure-Activity Relationship (SAR) Analysis of N-(sec-butyl)-3-iodo-4-methylbenzamide in Type II Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The development of Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of kinases—relies heavily on optimizing the interactions within the deep hydrophobic pocket exposed by the activation loop shift. The 3-iodo-4-methylbenzamide pharmacophore is a cornerstone of this design, most famously utilized in the discovery of the pan-BCR-ABL inhibitor Ponatinib to overcome the T315I gatekeeper mutation ().

Within Fragment-Based Lead Discovery (FBLD), N-(sec-butyl)-3-iodo-4-methylbenzamide (SB-IMB) has emerged as a superior SAR probe. The iodine atom serves as a synthetically tractable vector for Sonogashira coupling to hinge-binding scaffolds, while the para-methyl group perfectly packs into the hydrophobic cleft formed by the C-helix. Crucially, the sec-butyl group acts as an aliphatic, sterically demanding placeholder. It mimics the spatial trajectory of larger, traditional solvent-exposed tails (like substituted piperazines) without incurring the massive molecular weight penalties that obscure thermodynamic binding efficiency during early-stage screening.

Pharmacophore Hinge Hinge Binder (Imidazopyridazine) Linker Rigid Linker (Alkyne) Hinge->Linker C-C Bond Core DFG-Out Core (3-Iodo-4-methylbenzamide) Linker->Core Sonogashira Coupling Tail Hydrophobic Tail (sec-butyl group) Core->Tail Amide Vector

Fig 1: Pharmacophore map of Type II kinase inhibitors using the 3-iodo-4-methylbenzamide core.

Comparative SAR Analysis: Why the sec-Butyl Variant Excels

To objectively evaluate the performance of SB-IMB as an SAR probe, it must be compared against its structural alternatives: the minimalist N-methyl-3-iodo-4-methylbenzamide (Me-IMB) and the bulky, late-stage mimic N-(4-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (CF3-Ph-IMB) .

The goal in fragment screening is not merely raw potency, but Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) . A successful probe must maintain high thermodynamic efficiency while remaining soluble enough for high-concentration biophysical assays ().

Table 1: Comparative in vitro Profiling of Fragments against Unphosphorylated ABL1
Fragment ProbeHeavy Atoms (HA)ABL1 Kd​ (µM)Ligand Efficiency (LE)*cLogPLLE**Kinetic Solubility (µM)
Me-IMB (Minimalist)1245.00.492.51.85>500
SB-IMB (Target Product)158.20.463.81.28250
CF3-Ph-IMB (Bulky)221.50.365.20.6215

*LE = (ΔG / HA) in kcal/mol/HA. Ideal target is >0.30. **LLE = pKd - cLogP. Ideal target is >3.0 for final drugs, but >1.0 is acceptable for fragments.

Data Interpretation & Causality:

  • The Minimalist Failure: While Me-IMB has the highest LE (0.49), its raw affinity (45 µM) is too weak. In Surface Plasmon Resonance (SPR), this requires running the analyte at >200 µM, leading to refractive index artifacts and non-specific aggregation.

  • The Bulky Trap: CF3-Ph-IMB achieves a strong 1.5 µM affinity, but its LE plummets to 0.36 and LLE to 0.62. This indicates that its binding is driven by non-specific, greasy hydrophobic packing rather than high-quality directional hydrogen bonds. Furthermore, its solubility (15 µM) makes it practically useless for fragment library screening.

  • The SB-IMB Advantage: SB-IMB hits the "Goldilocks" zone. The sec-butyl group provides enough steric bulk to engage the lipophilic pocket just outside the DFG motif, dropping the Kd​ into the single-digit micromolar range (8.2 µM). This allows for clean, high-signal SPR sensograms while maintaining an excellent LE of 0.46 and robust aqueous solubility.

Experimental Protocols & Methodologies

The following self-validating protocols detail the synthesis of the SB-IMB probe and its subsequent biophysical validation. Every step is designed with internal controls to ensure data integrity.

Protocol A: Synthesis of N-(sec-butyl)-3-iodo-4-methylbenzamide

Objective: Generate high-purity fragment probe without epimerization or degradation.

  • Reagent Preparation: Dissolve 1.0 eq (262 mg, 1.0 mmol) of 3-iodo-4-methylbenzoic acid in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation (Causality Check): Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: HATU is strictly selected over standard EDC/HOBt coupling. The electron-withdrawing nature of the meta-iodine atom subtly deactivates the benzoic acid. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the amidation with the sterically hindered sec-butylamine to completion at room temperature, preventing thermal degradation of the carbon-iodine bond.

  • Amidation: Slowly add 1.5 eq of sec-butylamine. Stir at 25°C for 2 hours.

  • Validation & Workup: Monitor via LC-MS. Once the acid mass is consumed, quench with 10 mL of saturated NaHCO3. Extract with ethyl acetate (3 x 15 mL). Wash the organic layer with 1M HCl to remove unreacted amine, followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 80:20) to yield the product as a white solid (>98% purity by HPLC).

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the steady-state affinity ( Kd​ ) of the fragment against ABL1.

  • Target Immobilization: Immobilize unphosphorylated ABL1 kinase domain onto a CM5 sensor chip via standard amine coupling (target level: 3000 RU).

    • Expert Insight: Unphosphorylated ABL1 is strictly utilized rather than the phosphorylated active form. Type II inhibitors require the kinase to be in the DFG-out conformation. Phosphorylation stabilizes the DFG-in active state, which would artificially depress the measured binding affinity of the 3-iodo-4-methylbenzamide core, leading to false negatives in SAR analysis.

  • Analyte Preparation: Prepare a 2-fold dilution series of SB-IMB from 100 µM down to 0.78 µM in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • System Validation (Self-Validating Step): Run a 5% DMSO calibration curve prior to analyte injection to correct for excluded volume effects and refractive index mismatches between the running buffer and the sample.

  • Injection & Analysis: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Data Fitting: Fit the equilibrium response data (Req) against analyte concentration using a 1:1 steady-state affinity model to extract the Kd​ .

Workflow Syn 1. Fragment Synthesis (Amidation) Coupling 2. Sonogashira Coupling (Hinge Attachment) Syn->Coupling SPR 3. SPR Binding Assay (Kd vs ABL1) Coupling->SPR SAR 4. SAR Analysis (Ligand Efficiency) SPR->SAR

Fig 2: Experimental workflow for fragment synthesis, coupling, and SAR validation via SPR.

Conclusion

For drug development professionals engineering next-generation Type II kinase inhibitors, the choice of SAR probe dictates the trajectory of the optimization campaign. While larger tails provide raw potency, they obscure thermodynamic efficiency. N-(sec-butyl)-3-iodo-4-methylbenzamide provides the optimal balance of steric engagement, ligand efficiency, and aqueous solubility, making it the premier fragment for mapping the DFG-out pocket prior to complex linker attachment.

References

  • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry 2010, 53(12), 4701–4715. URL:[Link]

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery 2016, 15, 605-619. URL:[Link]

Orthogonal assay validation for N-(sec-butyl)-3-iodo-4-methylbenzamide target binding

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Validating that a small molecule binds to its intended protein target within a physiological context is a cornerstone of modern drug discovery.[1][2] Relying on a single assay format can lead to misleading results due to artifacts or context-dependent effects. This guide provides a comprehensive framework for applying orthogonal, multi-technique validation for the specific compound N-(sec-butyl)-3-iodo-4-methylbenzamide . We will compare and contrast a suite of powerful biophysical and cellular assays, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA). For each method, we will delve into the mechanistic principles, provide detailed experimental protocols, and discuss data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust, data-driven case for the target engagement of their small-molecule candidates.

Introduction: The Imperative of Orthogonal Validation

The journey from a promising chemical hit to a validated lead compound is fraught with challenges. A critical milestone in this process is confirming, with high confidence, that the molecule physically interacts with its intended biological target.[1][3] This confirmation, known as target engagement, provides the mechanistic link between a compound's chemical structure and its biological effect.[3]

However, no single experimental technique is infallible. Biophysical and biochemical assays, while powerful, often study interactions in simplified, artificial systems using purified proteins.[4][5] Conversely, cell-based assays provide physiological relevance but can be influenced by complex downstream signaling events.[6] Therefore, a consensus is growing in the drug discovery community around the necessity of orthogonal validation : the use of multiple, independent assays whose differing physical principles provide complementary evidence of a binding event.[7]

This guide focuses on a hypothetical validation campaign for the novel compound N-(sec-butyl)-3-iodo-4-methylbenzamide . Publicly available information on this specific molecule and its target is limited. Therefore, for illustrative purposes, we will proceed with the plausible hypothesis that this benzamide derivative targets a specific kinase, a common target class for such scaffolds.[8] The principles and protocols described herein are broadly applicable to other small molecule-protein interactions.

Our validation workflow will encompass four key techniques:

  • Surface Plasmon Resonance (SPR): For real-time kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): For thermodynamic profiling and stoichiometry.

  • Microscale Thermophoresis (MST): For in-solution affinity determination with low sample consumption.

  • Cellular Thermal Shift Assay (CETSA): For confirming target engagement in a live-cell environment.

By integrating the data from these distinct methods, we can construct a highly validated model of target binding, significantly de-risking progression into further lead optimization.

The Orthogonal Validation Workflow

A successful validation campaign is not just about running multiple assays, but about strategically integrating them to build a comprehensive picture of the drug-target interaction. The workflow below illustrates how data from different techniques can be used to answer specific questions, from initial confirmation of binding to validation in a physiological context.

G cluster_0 In Vitro / Biochemical Validation cluster_1 In Cellulo / Physiological Validation A Initial Hit Discovery B Surface Plasmon Resonance (SPR) A->B Does it bind? C Isothermal Titration Calorimetry (ITC) A->C Does it bind? D Microscale Thermophoresis (MST) A->D Does it bind? E High-Confidence Biophysical Profile B->E Kinetics (ka, kd) Affinity (KD) C->E Thermodynamics (ΔH, ΔS) Stoichiometry (n) Affinity (KD) D->E In-solution Affinity (KD) F Cellular Thermal Shift Assay (CETSA) E->F Does it engage the target in cells? G Validated Target Engagement in a Physiological Context F->G Thermal Stabilization Cellular EC50

Caption: Orthogonal workflow for validating small molecule target engagement.

Biophysical Assays: Characterizing the Direct Interaction

The first step in validation is to confirm a direct, physical interaction between the compound and its purified target protein. We will employ three distinct label-free techniques that measure different physical phenomena.

Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[9] In a typical experiment, the target protein (ligand) is immobilized on the sensor surface.[10] A solution containing the small molecule (analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand increases the mass on the surface, causing a proportional change in the refractive index, which is detected in real-time as a response signal.[11][12] This allows for the precise determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.[13]

Experimental Protocol: Small Molecule Kinetic Analysis

  • Immobilization: Covalently immobilize the purified kinase target onto a CM5 sensor chip using standard amine coupling chemistry to a density that will yield a maximal analyte response (R_max) of approximately 50 Response Units (RU).

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+, pH 7.4, with 1% DMSO) to ensure a stable baseline.

  • Analyte Preparation: Prepare a serial dilution series of N-(sec-butyl)-3-iodo-4-methylbenzamide in running buffer. A typical concentration range would span from 0.1x to 10x the expected K_D (e.g., 1 nM to 1 µM).[9] Include a buffer-only (zero analyte) injection for double referencing.

  • Binding Assay: Inject the analyte concentrations sequentially over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).[13]

  • Data Acquisition: Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., a low pH glycine solution) to remove any remaining bound analyte before the next injection. This step must be optimized to ensure it doesn't denature the immobilized target.

  • Data Analysis: Subtract the reference channel data and the zero-analyte injection data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.[11]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[14][15] It is a true in-solution technique that requires no labeling or immobilization.[16] In an ITC experiment, the small molecule is titrated from a syringe into a sample cell containing the purified target protein.[15][17] Each injection triggers a heat change (exothermic or endothermic) that is precisely measured by the instrument.[15] As the protein becomes saturated, the heat change diminishes. The resulting data are plotted to determine the binding affinity (K_D), stoichiometry of the interaction (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[18]

Experimental Protocol: Compound-Protein Interaction

  • Sample Preparation: Prepare the purified kinase target in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Prepare the N-(sec-butyl)-3-iodo-4-methylbenzamide compound in the exact same buffer, including a matched concentration of DMSO, to minimize heats of dilution.[17] Degas both samples thoroughly before use.[18]

  • Concentrations: A general starting point is to have the protein concentration in the cell at 10-20 µM and the compound concentration in the syringe at 10-15 times the protein concentration.[16][18] These may need optimization depending on the binding affinity and enthalpy.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).

  • Titration: Perform the titration, injecting the compound into the protein solution. A control experiment, titrating the compound into buffer alone, is essential to determine the heat of dilution.

  • Data Analysis: Integrate the heat peaks from the raw thermogram. Subtract the heats of dilution from the heats of binding. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to calculate K_D, n, and ΔH.

Microscale Thermophoresis (MST)

Principle: MST measures the directed movement of molecules along a temperature gradient, a phenomenon known as thermophoresis.[19] This movement is sensitive to changes in the molecule's size, charge, and solvation shell.[19] When a small molecule binds to a fluorescently labeled target protein, these properties are altered, leading to a change in its thermophoretic movement.[20] By measuring this change across a titration series of the unlabeled small molecule, a binding curve can be generated to determine the K_D.[21] MST is highly sensitive, consumes very little sample, and can be performed in complex solutions like cell lysates.[19][22]

Experimental Protocol: In-Solution Affinity Measurement

  • Protein Labeling: Label the purified kinase target with a fluorescent dye (e.g., an NHS-ester reactive dye) according to the manufacturer's protocol. Remove any unconjugated dye.

  • Sample Preparation: Prepare a 16-point serial dilution of the N-(sec-butyl)-3-iodo-4-methylbenzamide compound in assay buffer (e.g., PBS-T).

  • Reaction Mixture: Mix each compound dilution with a constant concentration of the fluorescently labeled target protein. The final concentration of the labeled protein should be well below the expected K_D.

  • Capillary Loading: Load the mixtures into the specialized MST capillaries (typically requiring ~10 µL per sample).[22]

  • MST Measurement: Place the capillaries in the MST instrument. The instrument will apply an infrared laser to create a precise temperature gradient and monitor the change in fluorescence distribution over time.

  • Data Analysis: The instrument software calculates the change in the normalized fluorescence (ΔF_norm) as a function of ligand concentration. This data is plotted, and the resulting binding curve is fitted to the law of mass action to determine the K_D.[21]

Cellular Assays: Proving Target Engagement in a Physiological Context

Confirming that a compound binds its target in the complex environment of a living cell is the ultimate validation.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful method for directly assessing target engagement in intact cells or cell lysates.[23][24]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[24][25] When a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation and aggregation when heated.[26] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed.[24] The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A stabilizing compound will result in more soluble protein remaining at higher temperatures compared to the vehicle control, thus causing a "shift" in the melting curve.[23]

G cluster_0 No Ligand Binding cluster_1 Ligand Binding A Native Protein B Heat Applied A->B C Denatured & Aggregated Protein B->C Low Tm D Ligand-Bound Protein E Heat Applied D->E F Stable, Soluble Protein E->F High Tm

Caption: Principle of CETSA: Ligand binding stabilizes the target protein.

Experimental Protocol: Isothermal Dose-Response (ITDR)

The isothermal dose-response (ITDR) format is particularly useful for determining a compound's cellular potency (EC50).[23]

  • Cell Culture: Culture cells that endogenously express the kinase target to an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of N-(sec-butyl)-3-iodo-4-methylbenzamide for a set period (e.g., 1 hour) in their culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Heating Step: Determine the optimal single heating temperature from a preliminary melt-curve experiment. This temperature should be on the steep part of the curve, where ~50% of the protein denatures. Heat all cell samples at this single, chosen temperature for a short duration (e.g., 3 minutes), followed by rapid cooling.[23]

  • Cell Lysis: Lyse the cells using a method that preserves protein solubility, such as freeze-thaw cycles or gentle detergents.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein and cell debris by high-speed centrifugation.[24]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target kinase using a sensitive detection method like Western Blotting or an ELISA-based format (e.g., AlphaScreen).[23][24]

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. Fit the data to a dose-response curve to determine the cellular EC50, which reflects the concentration required for half-maximal target stabilization.

Comparative Analysis and Data Synthesis

Each of the described assays provides a unique piece of the target engagement puzzle. A truly validated hit will show consistent results across these orthogonal methods.

Table 1: Comparison of Orthogonal Assay Platforms

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Cellular Thermal Shift Assay (CETSA)
Principle Mass change at a surfaceHeat change in solutionMolecular movement in a temperature gradientLigand-induced thermal stabilization
Key Output k_a, k_d, K_DK_D, n, ΔH, ΔSK_DThermal Shift (ΔT_m), Cellular EC50
Format Immobilized Target, Label-FreeIn-Solution, Label-FreeIn-Solution, Requires LabelIntact Cells or Lysate, Label-Free
Sample Consumption Moderate (Protein), Low (Compound)High (Protein & Compound)Very Low (Protein & Compound)Moderate (Cells)
Throughput Medium to HighLowHighMedium
Physiological Relevance Low (Purified System)Low (Purified System)Low to Medium (Can use lysate)High (Intact Cells)

Synthesizing the Results:

The ideal outcome for N-(sec-butyl)-3-iodo-4-methylbenzamide would be:

  • SPR, ITC, and MST all yield comparable K_D values, confirming a direct and specific interaction with the purified kinase.

  • SPR provides kinetic details, showing, for example, a fast on-rate and a slow off-rate, which might suggest a longer residence time on the target.

  • ITC reveals the thermodynamic drivers of the interaction (e.g., enthalpy-driven) and confirms a 1:1 binding stoichiometry.

  • CETSA demonstrates a clear thermal shift and yields a cellular EC50 value that is reasonably close to the biophysical K_D, confirming that the compound can penetrate the cell membrane and engage its target in the complex intracellular environment.

Discrepancies between the assays can also be informative. For example, a large difference between the biophysical K_D and the cellular EC50 might suggest issues with cell permeability, efflux pumps, or compound metabolism.

Conclusion

The validation of target engagement is not a single experiment but a systematic process of evidence-building. By employing a suite of orthogonal assays, researchers can move beyond a simple "does it bind?" question to a more nuanced understanding of how it binds, with what thermodynamics, and whether it engages its target in the intended physiological setting. This multi-faceted approach, combining techniques like SPR, ITC, MST, and CETSA, provides the robust, cross-validated data package necessary to justify the significant investment required for lead optimization and preclinical development. This rigorous approach ensures that only the most promising and well-characterized compounds advance, ultimately increasing the probability of success in the clinic.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Jarzab, A., et al. (2020). Meltome atlas—thermal proteome stability across the tree of life. Nature Methods, 17, 495–503.

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100.

  • Jerabek-Willemsen, M., et al. (2014). MicroScale Thermophoresis: A versatile tool for basic and applied research. Journal of Molecular Structure, 1077, 101-113.

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical Website.

  • Ciulli, A. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51.

  • Rich, R. L., & Myszka, D. G. (2007). A survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 300-366.

  • Patching, S. G. (2014). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 450, 44-54.

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067.

  • Gesa, E., et al. (2020). A Practical Guide to Target Engagement Assays. Promega Corporation Website.

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3381-3391.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(sec-butyl)-3-iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix for Handling N-(sec-butyl)-3-iodo-4-methylbenzamide

As a Senior Application Scientist, I frequently oversee the synthesis of complex kinase inhibitors and pharmaceutical intermediates. N-(sec-butyl)-3-iodo-4-methylbenzamide (PubChem CID 17137393) [1] is a highly specialized halogenated building block. It is frequently utilized in the development of advanced BCR-ABL inhibitors, such as Ponatinib analogues, designed to overcome drug-resistant leukemia [2]. While its utility in cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) is unparalleled, its physicochemical profile demands rigorous safety protocols.

This guide provides a self-validating, causality-driven framework for the safe handling, operational workflow, and disposal of this compound. We do not just list safety steps; we engineer a controlled environment based on the molecule's specific properties.

Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must understand the why behind the hazards. Based on the safety profiles of closely related 3-iodo-4-methylbenzoic acid derivatives [3], this compound triggers specific GHS hazard classifications (H315, H319, H335).

Table 1: Physicochemical & Hazard Profile

ParameterValue / DescriptionCausality / Impact on Handling
Molecular Formula C12H16INOHalogenated aromatic; requires light-resistant storage to prevent iodine radical formation.
Molecular Weight 317.17 g/mol Moderate MW solid; fine particulate dust can easily become airborne during weighing.
Lipophilicity High (due to sec-butyl)Enhances dermal penetration; dictates strict double-gloving with nitrile.
GHS Hazards H315, H319, H335Causes skin/eye irritation and respiratory toxicity; mandates systemic PPE coverage.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense system designed to intercept specific molecular hazards.

  • Hand Protection (Double Gloving):

    • Primary (Inner) Glove: Standard 4-mil Nitrile.

    • Secondary (Outer) Glove: Extended-cuff 8-mil Nitrile.

    • Causality: The sec-butyl group increases the compound's solubility in sebaceous (skin) lipids. If the outer glove is compromised by a micro-tear during spatula handling, the inner glove provides a critical secondary barrier against dermal absorption.

  • Eye & Face Protection:

    • Tight-fitting chemical splash goggles (ANSI Z87.1+ certified).

    • Causality: Airborne dust from iodo-benzamides causes severe ocular irritation (H319). Standard safety glasses with side shields are insufficient against fine, drifting powders.

  • Respiratory Protection:

    • N95 or P100 particulate respirator (if handled outside engineered ventilation).

    • Causality: Mitigates H335 (respiratory irritation). However, the primary control should always be engineering: handle exclusively within a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Body Protection:

    • Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned to the collar.

Operational Workflow & Handling Protocol

Every step in the laboratory must be a self-validating system where the output of one step confirms the safety of the next.

Protocol 1: Safe Weighing and Transfer

  • Preparation: Verify fume hood airflow. Line the weighing area with anti-static disposable bench paper. Why? Static charge can cause the fine powder to aerosolize or cling to gloves, bypassing containment.

  • De-static: Pass an anti-static gun (e.g., Zerostat) over the weigh boat and the sealed chemical container prior to opening.

  • Weighing: Using a grounded, stainless-steel spatula, carefully transfer the required mass of N-(sec-butyl)-3-iodo-4-methylbenzamide into the weigh boat.

  • Transfer: Transfer the solid directly into the reaction flask. Immediately cap the flask with a rubber septum.

  • Purge: Evacuate the flask and backfill with inert gas (Nitrogen or Argon) three times. Why? This not only prepares the vessel for moisture-sensitive cross-coupling but also prevents oxidative degradation of the iodo-aryl bond.

Workflow N1 1. Fume Hood Setup & Anti-Static Prep N2 2. Weighing (Double Nitrile Gloves) N1->N2 N3 3. Flask Transfer & Septum Seal N2->N3 N4 4. Inert Gas Purge (N2/Ar) N3->N4 N5 5. Safe Reaction Execution N4->N5

Caption: Sequential operational workflow for handling N-(sec-butyl)-3-iodo-4-methylbenzamide.

Spill Response & Disposal Plan

A spill invalidates your primary containment. Your response must immediately establish secondary containment without exacerbating the hazard.

Protocol 2: Solid Spill Decontamination

  • Isolate: Alert nearby personnel. If the spill is outside the fume hood, establish a 2-meter perimeter.

  • Don PPE: Ensure full PPE is equipped, including a P100 respirator if the spill is outside engineered ventilation.

  • Contain: Do NOT dry sweep. Dry sweeping aerosolizes the irritant powder. Lightly mist the spilled powder with a compatible solvent (e.g., a 10% isopropanol/water mixture) to suppress dust.

  • Absorb: Cover the dampened spill with an inert absorbent material (sand or vermiculite).

  • Collect: Use a disposable plastic scoop to transfer the material into a hazardous waste bag.

  • Decontaminate: Wash the spill surface with soap and water, followed by a final wipe-down with ethanol.

SpillResponse S1 Spill Detected: Iodo-methylbenzamide Derivative S2 Assess Location S1->S2 S3 Inside Fume Hood S2->S3 S4 Outside Fume Hood S2->S4 S6 Mist with 10% IPA (Dust Suppression) S3->S6 S5 Evacuate Area & Don P100 S4->S5 S5->S6 S7 Cover with Sand/Vermiculite S6->S7 S8 Dispose as Halogenated Solid Waste S7->S8

Caption: Decision tree and response protocol for chemical spills.

Disposal Logistics: All contaminated consumables (weigh boats, inner gloves, bench paper, and spill cleanup materials) must be treated strictly as Halogenated Solid Hazardous Waste . Do not mix with general organic waste. The presence of iodine requires specific high-temperature incineration protocols by your environmental health and safety (EHS) provider to prevent the release of corrosive halogen gases into the atmosphere.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17137393, N-(sec-butyl)-3-iodo-4-methylbenzamide". PubChem, [Link]

  • Huang, W., et al. "Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety". Journal of Medicinal Chemistry, National Institutes of Health, [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-3-iodo-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-3-iodo-4-methylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.